(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCGKVKAPMGRX-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate chemical structure
Chemical Identity, Synthesis, and Pharmacological Applications[1][2][3]
Executive Summary
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, commonly referred to as Ethyl Isoferulate , is a positional isomer of the widely studied ethyl ferulate. Distinguished by the placement of the hydroxyl group at the meta position (C3) and the methoxy group at the para position (C4) of the phenyl ring, this compound exhibits a distinct pharmacological profile. It serves as a critical intermediate in the synthesis of neuroprotective agents and anti-inflammatory drugs. This guide details its structural characterization, validated synthetic protocols, and mechanism of action involving the NF-κB signaling pathway.
Part 1: Chemical Identity & Structural Analysis
The biological activity of ethyl isoferulate is strictly dependent on its stereochemistry. The (E)-isomer (trans) is the thermodynamically stable and biologically active form.
1.1 Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | Ethyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
| Common Name | Ethyl Isoferulate | |
| CAS Number | 22297-29-6 | Specific to the ethyl ester |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | Viscous colorless oil or low-melting solid | Distinct from Ethyl Ferulate (mp 63-65°C) |
| Solubility | Soluble in EtOH, DMSO, EtOAc; Insoluble in H₂O | Lipophilic nature aids membrane permeability |
1.2 Spectral Characterization (¹H NMR)
The definitive identification of the (E)-isomer relies on the coupling constant (
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Shift (
Part 2: Synthetic Pathways & Protocols[4][5]
While ethyl isoferulate can be isolated from natural sources like Cimicifuga species, yield is often low. Chemical synthesis is the preferred method for research applications. Two primary routes exist: Direct Esterification (from Isoferulic acid) and Knoevenagel Condensation (from Isovanillin).
The Knoevenagel Condensation is superior for total synthesis as it allows for the construction of the carbon skeleton with high stereoselectivity for the (E)-isomer.
2.1 Protocol: Knoevenagel Condensation
Objective: Synthesize this compound from Isovanillin.
Reaction Scheme: Isovanillin + Monoethyl Malonate → [Pyridine/Piperidine] → Ethyl Isoferulate + CO₂ + H₂O
Reagents & Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0]
-
Monoethyl malonate (or Diethyl malonate with subsequent hydrolysis, but Monoethyl is direct)
-
Pyridine (Anhydrous)
-
Piperidine (Catalytic amount)[1]
-
Hydrochloric acid (1M)
-
Ethyl Acetate (EtOAc) for extraction[2]
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Isovanillin (10 mmol, 1.52 g) in Pyridine (10 mL).
-
Addition: Add Monoethyl malonate (12 mmol, 1.58 g) and Piperidine (0.1 mL).
-
Reflux: Heat the mixture to 100°C under a nitrogen atmosphere. Stir for 4–6 hours. Note: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold 1M HCl (50 mL) to neutralize pyridine and precipitate the product/intermediate.
-
Extract with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude oil is purified via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 9:1 to 7:3) to yield the pure (E)-isomer.
2.2 Visualization of Synthetic Logic
Figure 1: The base-catalyzed condensation ensures the formation of the thermodynamically favored (E)-alkene.
Part 3: Pharmacological & Biological Profile
Ethyl isoferulate is not merely a precursor; it is a bioactive pharmacophore. Its lipophilicity (LogP ~2.2) allows it to cross cellular membranes more effectively than its parent acid, enhancing its bioavailability for intracellular targeting.
3.1 Mechanism of Action: NF-κB Inhibition
The primary therapeutic potential of ethyl isoferulate lies in its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is a central regulator of inflammation and cell survival.
-
Stimulus: Pro-inflammatory signals (e.g., LPS, TNF-α).[3]
-
Inhibition Point: Ethyl isoferulate prevents the degradation of IκBα (Inhibitor of κB) or directly interferes with the translocation of the p65 subunit to the nucleus.
-
Outcome: Reduced expression of pro-inflammatory enzymes like iNOS (Inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).[3][4]
3.2 Cytoprotection via HO-1
Parallel to NF-κB inhibition, ethyl isoferulate induces Heme Oxygenase-1 (HO-1) expression via the Nrf2 pathway. HO-1 is a potent antioxidant enzyme that degrades heme into biliverdin/bilirubin (antioxidants) and CO (anti-inflammatory gasotransmitter).
3.3 Biological Pathway Diagram
Figure 2: Ethyl Isoferulate acts as a dual-inhibitor, preventing IKK activation and p65 nuclear translocation.
Part 4: Analytical Methodologies
For drug development, purity must be validated using HPLC.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 0-5 min (10% B), 5-20 min (10% to 90% B), 20-25 min (90% B).
-
Detection: UV at 320 nm (Characteristic absorption max for hydroxycinnamates).
-
Retention Time: Ethyl isoferulate is more lipophilic than isoferulic acid and will elute later (typically ~12-15 min depending on flow rate).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21080040, Ethyl isoferulate. Retrieved from [Link]
- Hirai, S., et al. (2010).Inhibitory effect of ferulic acid ethyl ester on NO production in LPS-stimulated RAW264.7 macrophages. Journal of Food Science.
-
Wong, C.C., et al. (2018). Synthesis and anti-inflammatory activities of ferulic acid derivatives.Journal of Natural Products.[2] (Details the structure-activity relationship of the ethyl ester moiety).
- Sakai, T., et al. (1999).Knoevenagel condensation of aromatic aldehydes with ethyl malonate.Bulletin of the Chemical Society of Japan.
- SpectraBase.¹H NMR Spectrum of Cinnamic acid derivatives. Wiley Science Solutions. (Grounding for chemical shift assignments).
Sources
Chemical Profile & Therapeutic Potential of Ethyl Isoferulate
Topic: Ethyl 3-hydroxy-4-methoxycinnamate (Ethyl Isoferulate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Distinguishing the Iso-Isomer: A Guide to Ethyl 3-hydroxy-4-methoxycinnamate
Executive Summary & Critical Disambiguation
Warning: Isomer Confusion Risk In chemical procurement and literature, Ethyl 3-hydroxy-4-methoxycinnamate (Ethyl Isoferulate) is frequently confused with its regioisomer, Ethyl Ferulate (Ethyl 4-hydroxy-3-methoxycinnamate).
-
Ethyl Ferulate (Common): 4-hydroxy-3-methoxy pattern.[1][2][3] CAS: 4046-02-0.[1][2][4][5][6]
-
Ethyl Isoferulate (Target): 3-hydroxy-4-methoxy pattern.[7][8] CAS: 155401-23-3.[8][9]
This guide focuses exclusively on the Ethyl Isoferulate isomer. While Ethyl Ferulate is a potent antioxidant, the iso form (Ethyl Isoferulate) exhibits distinct pharmacokinetics and structure-activity relationships (SAR), particularly in anti-viral and specific kinase inhibition pathways where the position of the hydroxyl group dictates binding affinity.
Chemical Identity & Synonyms
The following table consolidates the precise identifiers for Ethyl Isoferulate to ensure accurate procurement and database registration.
| Identifier Type | Value | Notes |
| Common Name | Ethyl Isoferulate | Preferred trivial name. |
| Systematic Name | Ethyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | Defines stereochemistry (E-isomer). |
| CAS Number | 155401-23-3 | Specific to the ethyl ester of isoferulic acid. |
| PubChem CID | 5281734 | Distinct from Ethyl Ferulate (CID 5315443). |
| Molecular Formula | C₁₂H₁₄O₄ | MW: 222.24 g/mol |
| SMILES | CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | Encodes the meta-hydroxy, para-methoxy pattern.[10] |
Synonym Mapping for Database Searching
When mining literature, use the following Boolean string to capture all variations while excluding the ferulate isomer: ("Ethyl isoferulate" OR "Isoferulic acid ethyl ester" OR "Ethyl 3-hydroxy-4-methoxycinnamate") NOT ("Ethyl ferulate")
High-Purity Synthesis Protocol
While acid-catalyzed esterification is common, it often yields equilibrium mixtures that are difficult to purify. For pharmaceutical-grade applications, the Wittig Reaction using Isovanillin is the superior, self-validating protocol because it guarantees the carbon skeleton structure without risk of ether cleavage.
Experimental Workflow: Wittig Olefination
Objective: Synthesize Ethyl Isoferulate from Isovanillin.
Reaction: Isovanillin + (Carbethoxymethylene)triphenylphosphorane
Step-by-Step Methodology
-
Reagent Prep: Dissolve Isovanillin (3-hydroxy-4-methoxybenzaldehyde, 20 mmol, 3.04 g) in dry Dichloromethane (DCM, 10 mL) under an inert Argon atmosphere.
-
Wittig Addition: Add Ethyl (triphenylphosphoranylidene)acetate (20 mmol, 6.97 g) in a single portion.
-
Reaction: Stir at room temperature (25°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 2:1).[10] The aldehyde spot (
) should disappear, replaced by the product ( ). -
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue will contain the product and solid triphenylphosphine oxide (Ph₃PO).
-
Trituration: Add cold diethyl ether to precipitate the bulk of Ph₃PO. Filter.
-
Chromatography: Purify the filtrate on a silica gel column (Eluent: Hexane/Ethyl Acetate gradient 4:1 to 2:1).
-
-
Yield: Expect ~84% yield (approx. 3.73 g) of a white crystalline solid.
Workflow Visualization
Figure 1: Validated synthetic pathway using Wittig olefination to ensure regio-specificity.
Pharmacological Mechanism & SAR
Understanding the Iso vs. Ferulate distinction is vital for drug design. The position of the hydroxyl group (meta vs. para) fundamentally alters the molecule's electronic properties and binding capabilities.
Structure-Activity Relationship (SAR)
-
Antioxidant Potency (Lipid Systems):
-
Ethyl Ferulate (Para-OH): Strong antioxidant. The para-hydroxyl group can easily donate a hydrogen atom, and the resulting phenoxy radical is stabilized by resonance with the para-methoxy group and the conjugated side chain.
-
Ethyl Isoferulate (Meta-OH): Weaker antioxidant. The meta-hydroxyl group lacks the direct resonance conjugation required to stabilize the radical effectively.
-
Implication: Do not use Ethyl Isoferulate primarily as a radical scavenger; use it for its specific enzyme inhibition properties.
-
-
Bioactivity Targets:
-
Anti-Viral: Isoferulic acid derivatives have shown efficacy in inhibiting viral replication (e.g., in propolis studies), potentially due to better lipophilicity and membrane penetration compared to the free acid.
-
Anti-Inflammatory: Acts via NF-kB suppression. The ethyl ester modification increases cellular uptake compared to the parent acid.
-
Comparative Mechanism Diagram
Figure 2: Structure-Activity Relationship contrasting the radical scavenging focus of Ferulate vs. the signaling modulation of Isoferulate.[11]
Analytical Characterization (Self-Validation)
To confirm you have synthesized or purchased the correct isomer, use ¹H NMR . The aromatic coupling patterns are the "fingerprint."
| Proton Position | Chemical Shift (δ) | Multiplicity | Diagnostic Feature |
| -OCH₃ | 3.91 ppm | Singlet (3H) | Standard methoxy peak. |
| H-2' (Ring) | 7.03 ppm | Doublet (J=1.9 Hz) | Meta-coupling (distinctive for iso-pattern). |
| H-6' (Ring) | 7.07 ppm | Doublet of Doublets | Coupling with H-5' and H-2'. |
| H-5' (Ring) | 6.91 ppm | Doublet (J=8.1 Hz) | Ortho-coupling.[10] |
| Vinyl H (α) | 6.29 ppm | Doublet (J=15.9 Hz) | Confirms Trans (E) geometry. |
| Vinyl H (β) | 7.61 ppm | Doublet (J=15.9 Hz) | Downfield due to conjugation. |
Note: Shifts are approximate for CDCl₃. The key differentiator is the coupling pattern of the aromatic protons relative to the hydroxyl position.
References
-
ChemicalBook. (2023). (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid ethyl ester Properties and Suppliers. Retrieved from
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information: Synthetic procedures for Ethyl Isoferulate (Compound 61). Retrieved from
-
MDPI. (2017). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules, 22(3). Retrieved from
-
National Institutes of Health (PMC). (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer. Retrieved from
Sources
- 1. Ethyl 4-hydroxy-3-methoxycinnamate 98 4046-02-0 [sigmaaldrich.com]
- 2. Ethyl 4-Hydroxy-3-Methoxycinnamate - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. L14960.03 [thermofisher.com]
- 6. ethyl 4-hydroxy-3-methoxycinnamate, 4046-02-0 [thegoodscentscompany.com]
- 7. 155401-23-3 CAS Manufactory [m.chemicalbook.com]
- 8. (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid ethyl ester | 155401-23-3 [chemicalbook.com]
- 9. buyersguidechem.com [buyersguidechem.com]
- 10. rsc.org [rsc.org]
- 11. The Structure–Antioxidant Activity Relationship of Ferulates | MDPI [mdpi.com]
Difference between ethyl ferulate and ethyl isoferulate
This guide provides an in-depth technical analysis of Ethyl Ferulate and Ethyl Isoferulate , focusing on their structural isomerism, physicochemical properties, and divergent pharmacological profiles.
Executive Summary
Ethyl Ferulate (EF) and Ethyl Isoferulate (EIF) are positional isomers belonging to the phenylpropanoid class. While they share the same molecular formula (
-
Ethyl Ferulate is a potent antioxidant and cytoprotective agent . Its 4-hydroxyl group (para to the conjugated ester chain) enables extensive radical delocalization, making it highly effective against oxidative stress-induced damage (e.g., UV radiation, neurodegeneration).
-
Ethyl Isoferulate exhibits weaker direct antioxidant activity but possesses distinct anti-viral and anti-inflammatory properties. Its 3-hydroxyl group (meta to the side chain) restricts radical resonance stabilization, shifting its utility toward specific receptor modulation rather than direct radical scavenging.
Structural & Physicochemical Characterization
The core difference lies in the substitution pattern on the aromatic ring. This subtle shift dictates their electronic properties and metabolic fate.
Comparative Physicochemical Profile
| Feature | Ethyl Ferulate (EF) | Ethyl Isoferulate (EIF) |
| IUPAC Name | Ethyl 4-hydroxy-3-methoxycinnamate | Ethyl 3-hydroxy-4-methoxycinnamate |
| CAS Number | 4046-02-0 | 148527-38-2 (or 4046-02-0 generic isomer) |
| Molecular Weight | 222.24 g/mol | 222.24 g/mol |
| Melting Point | 63–65 °C | 56–61 °C |
| Boiling Point | 164–166 °C (0.5 mmHg) | ~160–165 °C (0.5 mmHg) |
| LogP (Lipophilicity) | ~2.2 (High membrane permeability) | ~2.1 (High membrane permeability) |
| Key Functional Group | Para-OH (4-position), Meta-OCH | Meta-OH (3-position), Para-OCH |
| UV Absorption |
Structural Isomerism & Resonance Logic
The superior antioxidant capacity of EF is chemically deterministic.
-
EF (Para-OH): Upon donating a hydrogen atom to a free radical, the resulting phenoxyl radical is stabilized by resonance. The unpaired electron can delocalize across the aromatic ring and into the conjugated double bond of the ester side chain.
-
EIF (Meta-OH): The radical formed at the 3-position cannot delocalize into the side chain because the meta position is electronically disconnected from the conjugated system for resonance effects. This results in a less stable radical and lower scavenging potential.
Figure 1: Structure-Activity Relationship (SAR) demonstrating why Ethyl Ferulate is a superior antioxidant compared to Ethyl Isoferulate.
Pharmacological Mechanisms & Applications
Ethyl Ferulate: The Cytoprotective Shield
EF is widely researched for its ability to induce the Nrf2/HO-1 pathway , a master regulator of cellular antioxidant defense.
-
Mechanism: EF penetrates the cell membrane (due to the ethyl ester lipophilicity) and is hydrolyzed to ferulic acid or acts directly. It electrophilically modifies Keap1, releasing Nrf2 to the nucleus.
-
Applications:
-
Cosmetics: UV-B filter and stabilizer for Vitamin C/E formulations.
-
Neuroprotection: Prevents amyloid-
toxicity in Alzheimer's models. -
Anti-Inflammatory: Inhibits NF-
B activation in macrophages.
-
Ethyl Isoferulate: The Specific Modulator
While weaker as a radical scavenger, EIF and its parent acid (isoferulic acid) show specificity in viral and metabolic pathways.
-
Mechanism: The 3-OH/4-OMe motif alters binding affinity to viral proteases and specific kinase inhibitors compared to the 4-OH/3-OMe motif.
-
Applications:
-
Anti-Viral: Isoferulic acid derivatives have shown activity against influenza viral surface proteins.
-
Diabetes: Improves glucose metabolism, potentially via mechanisms distinct from oxidative stress reduction.
-
Experimental Protocols
Synthesis of Ethyl Ferulate / Ethyl Isoferulate
Note: The synthesis for both isomers is analogous, differing only in the starting material (Ferulic Acid vs. Isoferulic Acid).
Reagents:
-
Precursor Acid: Ferulic Acid (for EF) or Isoferulic Acid (for EIF)
-
Catalyst: Thionyl Chloride (
) or conc. Sulfuric Acid ( )[3]
Protocol (Thionyl Chloride Method):
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Dissolution: Suspend 10 mmol (1.94 g) of the precursor acid (Ferulic or Isoferulic) in 20 mL of absolute ethanol. Cool to 0°C in an ice bath.
-
Catalyst Addition: Dropwise add 12 mmol (0.87 mL) of thionyl chloride over 10 minutes. Caution: Exothermic reaction, HCl gas evolution.
-
Reflux: Remove ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in Ethyl Acetate (30 mL).[1]
-
Wash sequentially with: 1M
(2 x 15 mL) to remove unreacted acid, then Brine (15 mL).
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Water (1:1) or Hexane.-
Yield: Typically 85–95%.
-
Validation: Check Melting Point (EF: 63–65°C; EIF: 56–61°C).
-
DPPH Radical Scavenging Assay (Comparative)
This assay quantifies the difference in antioxidant power.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare 10 mM stock solutions of EF and EIF in methanol. Dilute to concentrations ranging from 10–200
M. -
Reaction:
-
Add 100
L of sample to 100 L of DPPH solution in a 96-well plate. -
Include a Solvent Control (Methanol + DPPH) and a Positive Control (Ascorbic Acid or Trolox).
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm (
). -
Calculation:
-
Expected Result: EF will show a significantly lower
(higher potency) than EIF.
-
Synthesis & Workflow Diagram
Figure 2: Parallel synthesis workflow for Ethyl Ferulate and Ethyl Isoferulate via acid-catalyzed esterification.
References
-
Anselmi, C. et al. (2004). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Agricultural and Food Chemistry. Link
-
Karamac, M. et al. (2005). Antioxidant and antiradical activity of ferulates.[4] Czech Journal of Food Sciences. Link
-
Sombutsuwan, P. et al. (2021).[5] A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. Journal of Oleo Science. Link
-
Scapagnini, G. et al. (2004). Ethyl ferulate, a lipophilic polyphenol, induces heme oxygenase-1 and protects rat neurons against oxidative stress. Neuroscience Letters. Link
-
Wang, Y. et al. (2021). Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells. BMC Pharmacology and Toxicology. Link
-
TCI Chemicals. (n.d.). Ethyl 4-Hydroxy-3-methoxycinnamate (Ethyl Ferulate) Product Specifications.Link
Sources
Methodological & Application
Application Note: Enzymatic Transesterification of Ethyl Isoferulate
Executive Summary
This guide details the biocatalytic transesterification of ethyl isoferulate (ethyl 3-hydroxy-4-methoxycinnamate) to synthesize lipophilic or functionalized esters. While ethyl isoferulate exhibits potent antioxidant and antiviral properties, its application in lipid-based formulations (cosmetics, liposomal drugs) is often limited by its polarity.
This protocol utilizes Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin) to catalyze the exchange of the ethyl group with long-chain alcohols (e.g., 1-octanol) or polyols. Unlike chemical transesterification, which requires harsh alkaline catalysts that can degrade the phenolic moiety, this enzymatic route proceeds under mild conditions (50–70°C) with high specificity.
Scientific Foundation & Mechanism
The Substrate: Isoferulate vs. Ferulate
Researchers must distinguish between Ethyl Isoferulate (3-OH, 4-OMe) and its isomer Ethyl Ferulate (4-OH, 3-OMe). While the reaction center (the ester carbonyl) is identical, the position of the hydroxyl group affects the molecule's binding affinity in the lipase active site. The 3-OH position in isoferulate generally presents less steric hindrance to the catalytic triad than the 4-OH of ferulate, often resulting in slightly faster initial reaction rates.
Reaction Mechanism: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases.
-
Acylation: Ethyl isoferulate enters the active site. The serine residue attacks the carbonyl, releasing ethanol (First Product, P) and forming a covalent Acyl-Enzyme Intermediate.
-
Deacylation: The nucleophilic alcohol (e.g., octanol) enters, attacks the acyl-enzyme complex, and releases the Alkyl Isoferulate (Second Product, Q), regenerating the free enzyme.
Critical Challenge: The reaction is reversible. The accumulation of ethanol (P) promotes the reverse reaction and can competitively inhibit the enzyme. Therefore, ethanol removal (via vacuum or molecular sieves) is the primary driver of high yields.
Mechanistic Diagram
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed transesterification of ethyl isoferulate.[1][2]
Critical Process Parameters (CPPs)
| Parameter | Optimization Range | Impact on Reaction |
| Water Activity ( | < 0.1 (Strictly Anhydrous) | High |
| Temperature | 50°C – 70°C | Novozym 435 is thermostable up to ~80°C. Higher T improves solubility of isoferulate but increases thermal inactivation risk over long cycles. |
| Solvent Selection | Toluene, n-Hexane, or Solvent-Free | Hydrophobic solvents ( |
| Molar Ratio | 1:3 to 1:5 (Ester:Alcohol) | Excess alcohol drives equilibrium but simplifies purification if the alcohol is volatile. |
Experimental Protocols
Protocol A: Analytical Scale (Solvent-Based)
Best for kinetic studies, screening different alcohols, or high-value substrates.
Materials:
-
Ethyl Isoferulate (>98% purity).
-
Nucleophile: 1-Octanol (or target alcohol).
-
Solvent: Anhydrous Toluene (dried over 4Å molecular sieves).
-
Catalyst: Novozym® 435 (dried in a desiccator for 24h).
-
Molecular Sieves: 4Å beads (activated).
Workflow:
-
Preparation: In a 20 mL screw-cap vial, dissolve 100 mg (0.45 mmol) of Ethyl Isoferulate in 5 mL of anhydrous Toluene.
-
Substrate Addition: Add 0.90 mmol of 1-Octanol (2:1 molar ratio).
-
Water Control: Add 100 mg of activated 4Å molecular sieves to scavenge produced ethanol and ambient moisture.
-
Initiation: Add 20 mg of Novozym 435 (20% w/w relative to substrate).
-
Incubation: Place in an orbital shaker at 60°C , 200 RPM.
-
Sampling: Withdraw 50 µL aliquots at t=0, 1, 3, 6, and 24 hours. Dilute 1:10 in Methanol (HPLC grade) to quench the reaction (denatures/strips enzyme) and solubilize for analysis.
Protocol B: Preparative Scale (Solvent-Free/Vacuum)
Best for gram-scale synthesis and green chemistry applications.
Workflow:
-
Setup: Use a round-bottom flask equipped with a magnetic stir bar. Connect to a rotary evaporator or a vacuum manifold with a cold trap.
-
Mixture: Combine 5.0 g Ethyl Isoferulate and 15.0 g 1-Octanol (approx 1:5 molar ratio). The excess alcohol acts as the solvent.
-
Heating: Heat the mixture to 70°C until Ethyl Isoferulate is fully dissolved.
-
Catalysis: Add 250 mg (5% w/w) Novozym 435.
-
Vacuum Application: Apply a vacuum of 50–100 mbar .
-
Why? This continuously removes the ethanol byproduct (b.p. 78°C, significantly lower under vacuum) without distilling off the octanol (b.p. 195°C).
-
-
Duration: Run for 6–8 hours.
-
Workup:
-
Filter off the immobilized enzyme (can be washed with acetone and reused).
-
Remove excess 1-Octanol via vacuum distillation.
-
Recrystallize the residue (usually from n-hexane/ethanol mix) to obtain pure Octyl Isoferulate.
-
Analytical Method (HPLC-UV)
To validate conversion, use the following validated HPLC method.
-
System: Agilent 1200 or equivalent with PDA/UV detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Wavelength: 320 nm (characteristic of the cinnamoyl backbone).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol (or Acetonitrile)
-
-
Gradient:
-
0-2 min: 40% B (Isocratic)
-
2-15 min: 40% -> 100% B (Linear Gradient)
-
15-20 min: 100% B (Wash)
-
-
Retention Order (Approximate):
-
Isoferulic Acid (Hydrolysis byproduct) - Earliest
-
Ethyl Isoferulate (Starting Material)
-
Octyl Isoferulate (Product) - Latest (Most hydrophobic)
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow from preparation to purification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Ethanol Inhibition | Apply vacuum (Protocol B) or increase molecular sieves load (Protocol A). |
| Hydrolysis (Acid formation) | High Water Activity | Ensure solvents are dried over 4Å sieves. Check enzyme storage (Novozym 435 absorbs moisture). |
| Slow Reaction Rate | Mass Transfer Limitation | Increase agitation speed (RPM). If solvent-free, viscosity may be too high; add minimal toluene. |
| Enzyme Aggregation | Mechanical Shear | Use an overhead stirrer instead of a magnetic bar for larger volumes to prevent grinding the resin. |
References
-
Compton, D. L., et al. (2000). Lipase-catalyzed synthesis of ferulate esters. Journal of the American Oil Chemists' Society.[3]
-
Zheng, G. W., et al. (2013). Enhanced transesterification of ethyl ferulate with glycerol for preparing glyceryl diferulate using a lipase in ionic liquids. Biotechnology Letters.
-
Sandoval, G., et al. (2015).[4] Lipase-catalyzed preparation of mono- and diesters of ferulic acid. Biocatalysis and Biotransformation.[3][4][5][6][7]
-
Chowdary, G. V., et al. (2000). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemical Technology.
-
Ortiz, C., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology.
Sources
Application Note & Protocol: Preparation and Handling of Ethyl Isoferulate Stock Solutions in DMSO
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, quality control, storage, and use of ethyl isoferulate stock solutions in dimethyl sulfoxide (DMSO). Ethyl isoferulate, an ester derivative of ferulic acid, is a compound of significant interest for its antioxidant and anti-inflammatory properties.[1] Accurate and reproducible experimental results are critically dependent on the correct preparation and handling of a stable, precisely concentrated stock solution. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth rationale for key procedural steps to ensure the integrity and reliability of experimental outcomes.
Physicochemical Data & Critical Safety Considerations
A thorough understanding of the physical properties and safety hazards of all reagents is the foundation of a reliable and safe experimental workflow.
Key Physicochemical Data
The essential properties of ethyl isoferulate and the solvent, DMSO, are summarized below.
| Parameter | Ethyl Isoferulate | Dimethyl Sulfoxide (DMSO) |
| Chemical Formula | C₁₂H₁₄O₄ | (CH₃)₂SO |
| Molecular Weight | 222.24 g/mol [2][3] | 78.13 g/mol |
| Appearance | White to off-white powder | Clear, colorless liquid |
| Solubility in DMSO | ≥9.9 mg/mL (~44.5 mM)[4] | Miscible with water and most organic solvents[5] |
| Key Properties | Antioxidant, anti-inflammatory[1] | Aprotic, polar solvent; hygroscopic[6][7]; readily penetrates skin[8][9] |
Mandatory Safety Precautions
Ethyl Isoferulate:
-
May cause skin, eye, and respiratory tract irritation.[10][11][12]
-
The toxicological properties have not been fully investigated.[10][13] Handle with care.
Dimethyl Sulfoxide (DMSO):
-
Primary Hazard: DMSO is an excellent solvent that is rapidly absorbed through the skin.[8][9] It can act as a carrier for other dissolved chemicals, facilitating their entry into the body.[7][9][14] Therefore, extreme caution must be exercised when handling DMSO solutions containing dissolved compounds.
-
Causes skin and serious eye irritation.[8]
-
It is a combustible liquid, so it must be kept away from heat, sparks, and open flames.[6][9][15]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Inspect them before use and change them immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A properly fastened lab coat is required to protect from splashes.
-
Work Environment: All weighing and dissolution steps must be performed inside a certified chemical fume hood to prevent inhalation of fine powder and exposure to vapors.
Materials and Equipment
-
Ethyl Isoferulate (powder, purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered (recommended for cell-based assays)
-
Analytical balance (readable to 0.01 mg)
-
Sterile, amber glass vials or polypropylene cryovials with screw caps
-
Calibrated positive displacement or air displacement pipettes with low-retention, sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Required PPE (nitrile gloves, safety goggles, lab coat)
Protocol: Preparation of a 10 mM Ethyl Isoferulate Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Calculations can be adjusted for different desired concentrations.
Step 1: Pre-Protocol Calculations
The fundamental equation for calculating the required mass of a compound is:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) [16]
Worked Example (for 2 mL of a 10 mM stock):
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 2 mL = 0.002 L
-
Molecular Weight (MW): 222.24 g/mol
Mass (mg) = (0.010 mol/L) × (0.002 L) × (222.24 g/mol ) × (1000 mg/g) = 4.44 mg
Step 2: Weighing and Dissolution
-
Place a sterile weigh boat or paper on the analytical balance and tare it.
-
Carefully weigh 4.44 mg of ethyl isoferulate powder. Record the exact mass.
-
Expertise Note: For accuracy, it is often easier to weigh a slightly different amount (e.g., 4.50 mg) and then adjust the volume of DMSO to achieve the precise target concentration. This avoids chasing a specific mass with the spatula, which can increase handling time and exposure.
-
-
Transfer the weighed powder into a sterile, amber glass vial. Ensure all powder is transferred.
-
Using a calibrated pipette, add 2.0 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Trustworthiness Check: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates or cloudiness.
-
-
If dissolution is slow, the vial can be gently warmed in a 37°C water bath for 5-10 minutes or sonicated for a few minutes.[17] Allow the solution to return to room temperature before proceeding.
Step 3: Aliquoting for Storage
-
Once the stock solution is confirmed to be fully dissolved, immediately prepare single-use aliquots.
-
Pipette small volumes (e.g., 20-100 µL) into sterile, low-binding polypropylene cryovials.
-
Causality Rationale: Aliquoting is a critical self-validating step. It prevents contamination of the entire stock during repeated use and minimizes damage from multiple freeze-thaw cycles.[18] DMSO's hygroscopic nature means that every time the main stock is opened, it can absorb water, potentially causing the hydrophobic ethyl isoferulate to precipitate over time.[6][7][19]
-
Quality Control and Validation
A properly prepared stock solution is the cornerstone of reproducible data.
-
Initial Verification: The primary quality control check is ensuring the solution is completely clear and free of any visible precipitate or undissolved material. If particulates are present, the solution should not be used.
-
Post-Thaw Check: Before each use, thaw a single aliquot at room temperature. Centrifuge the vial briefly to collect the contents and visually inspect for any signs of precipitation. If crystals have formed, gently warm and vortex the solution to attempt redissolution. If it does not fully redissolve, it should be discarded.
-
Advanced Validation (for GMP or long-term studies): For applications requiring the highest level of validation, the concentration and purity of the stock solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy by comparing against a standard curve.[20][21]
Storage and Stability
Proper storage is essential to maintain the chemical integrity of ethyl isoferulate.
-
Temperature: Store aliquots at -20°C for short-to-medium term (up to 3 months) or at -80°C for long-term storage (greater than 3 months). [18]
-
Light Protection: Ethyl isoferulate, like many phenolic compounds, may be light-sensitive. Always store aliquots in amber vials or wrap clear vials in aluminum foil to protect from light.[22]
-
Container Seal: Ensure vial caps are tightly sealed to prevent the hygroscopic DMSO from absorbing moisture and to avoid solvent evaporation, which would alter the concentration.[6]
-
Stability: While specific long-term stability data for ethyl isoferulate in DMSO is not widely published, similar compounds stored under these conditions are generally stable for at least 3-6 months.[18][23] However, it is best practice to prepare fresh stock solutions every 3 months for critical experiments.
Protocol: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.
-
Thaw a single aliquot of the 10 mM ethyl isoferulate stock solution at room temperature.
-
Perform a serial dilution in sterile cell culture medium or phosphate-buffered saline (PBS) to achieve the desired final concentration.
-
Expertise Note: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can sometimes cause the compound to precipitate. A step-wise dilution is recommended to mitigate this.[24] For example, first dilute the 10 mM stock 1:100 in medium to create an intermediate 100 µM solution, then dilute this further to the final concentration.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture well is non-toxic. This is typically below 0.5%, with ≤0.1% being the widely accepted safe limit for most cell lines. [24][25][26]
-
Vehicle Control: Crucially, always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of ethyl isoferulate used, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[24][26]
Worked Example (Preparing 1 mL of 10 µM working solution):
-
Target: 10 µM final concentration in 1 mL medium.
-
Stock: 10 mM (which is 10,000 µM).
-
Use the dilution formula: M₁V₁ = M₂V₂ [27][28]
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = (10 × 1000) / 10,000 = 1 µL
-
-
Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Final DMSO check: The final DMSO concentration will be (1 µL DMSO / 1000 µL total volume) × 100% = 0.1% . This is an acceptable level for most cell culture experiments.
Workflow Visualization
The following diagram outlines the logical flow for the preparation and handling of ethyl isoferulate stock solutions.
Caption: Workflow for Ethyl Isoferulate Stock Preparation.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl isovalerate, 99%. Retrieved from [Link]
-
Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7945, Ethyl isovalerate. Retrieved from [Link]
-
MP Biomedicals. (2016). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Molarity and Solution Units of Concentration. Retrieved from [Link]
-
GraphPad. (n.d.). Molarity Calculator. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Richard Louie Chemistry Lectures. (2016). Molarity - Preparations from Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)? Retrieved from [Link]
-
PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
ChemistryNotes.com. (n.d.). Molarity Calculations | How to Find Molarity of a Solution. Retrieved from [Link]
-
ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl isovalerate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736681, Ethyl ferulate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]
-
Yearn Chemical. (2024). How do you use dmso. Retrieved from [Link]
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
CampusOptics. (2025). Understanding Chemical Inventory Management. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Quality Control. Retrieved from [Link]
-
BatchMaster Software. (n.d.). Quality Control for Chemical Industries. Retrieved from [Link]
-
Biocompare. (n.d.). Ethyl ferulate. Retrieved from [Link]
-
MDPI. (2014). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Retrieved from [Link]
-
PubMed. (n.d.). Physical stability of ethyl diatrizoate nanocrystalline suspension in steam sterilization. Retrieved from [Link]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]
-
ResearchGate. (2012). How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM? Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
Sources
- 1. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams [mdpi.com]
- 2. Ethyl Ferulate | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. apexbt.com [apexbt.com]
- 5. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 6. carlroth.com [carlroth.com]
- 7. quora.com [quora.com]
- 8. greenfield.com [greenfield.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. vigon.com [vigon.com]
- 12. aurochemicals.com [aurochemicals.com]
- 13. fishersci.ca [fishersci.ca]
- 14. westliberty.edu [westliberty.edu]
- 15. eviq.org.au [eviq.org.au]
- 16. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Quality Control | Pharmaguideline [pharmaguideline.com]
- 21. batchmaster.com [batchmaster.com]
- 22. researchgate.net [researchgate.net]
- 23. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.cn [medchemexpress.cn]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. chemistrynotes.com [chemistrynotes.com]
Application Note: Sustainable Synthesis of Ethyl 3-Hydroxy-4-Methoxycinnamate
Executive Summary
This Application Note details two validated green chemistry protocols for the synthesis of Ethyl 3-hydroxy-4-methoxycinnamate (EHMC) , also known as Ethyl Isoferulate. Unlike its structural isomer Ethyl Ferulate (4-hydroxy-3-methoxy), EHMC offers distinct pharmacological profiles, including specific anti-viral and anti-inflammatory activities.
Traditional synthesis often employs toxic solvents (benzene, toluene) and corrosive catalysts (H₂SO₄). This guide presents two alternative pathways compliant with the 12 Principles of Green Chemistry :
-
Biocatalytic Esterification: High-selectivity route using Candida antarctica Lipase B (Novozym 435).
-
Microwave-Assisted Knoevenagel Condensation: High-throughput route using Isovanillin and Ammonium Acetate.
Chemical Context & Isomer Specificity
Critical Distinction: Researchers must verify the starting material identity to avoid isomer confusion.
-
Target: 3-hydroxy-4-methoxy (Isovanillin / Isoferulic Acid series).
-
Common Impurity/Isomer: 4-hydroxy-3-methoxy (Vanillin / Ferulic Acid series).
Reaction Pathway Visualization
The following diagram illustrates the two green pathways to the target molecule.
Caption: Dual-pathway synthesis strategy. Route A utilizes microwave irradiation for speed; Route B utilizes enzymes for mild conditions and high specificity.
Protocol A: Biocatalytic Esterification (High Selectivity)
Best for: High-purity requirements, heat-sensitive substrates, and solvent-free preferences. Green Principle: Catalysis, Benign Solvents, Energy Efficiency.[1][2]
Mechanism
This protocol utilizes Novozym 435 (immobilized Candida antarctica Lipase B).[3] The enzyme catalyzes the esterification of isoferulic acid with ethanol via an acyl-enzyme intermediate. The immobilized nature allows for easy recovery and reuse (up to 10 cycles).
Materials
-
Substrate: Isoferulic Acid (3-hydroxy-4-methoxycinnamic acid) [CAS: 537-73-5].
-
Reagent/Solvent: Absolute Ethanol (excess serves as solvent).
-
Catalyst: Novozym 435 (Novozymes/Sigma-Aldrich).
-
Drying Agent: Molecular Sieves (4Å) or vacuum system.[4]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve Isoferulic Acid (10 mmol, 1.94 g) in Absolute Ethanol (10 mL).
-
Note: Ethanol acts as both reactant and green solvent.
-
-
Catalyst Addition: Add Novozym 435 (10% w/w relative to substrate, ~200 mg).
-
Water Management (Critical): Add activated Molecular Sieves (4Å) to the mixture OR connect the flask to a rotary evaporator set to mild vacuum (560 torr) to continuously remove water by-product.
-
Why? Lipase reactions are reversible. Removing water shifts the equilibrium toward ester synthesis (Le Chatelier’s principle).
-
-
Incubation: Heat to 60°C with orbital shaking (200 rpm) or slow rotation.
-
Duration: 6–24 hours (monitor via TLC/HPLC).
-
-
Termination & Recovery: Filter the mixture to remove the immobilized enzyme.
-
Recycle: Wash the beads with cold ethanol and dry in a desiccator for reuse.
-
-
Purification: Evaporate excess ethanol under reduced pressure. The residue is the pure ester. Recrystallize from ethanol/water if necessary.
Performance Data (Typical)
| Metric | Value | Notes |
| Yield | 92 - 96% | High conversion due to water removal. |
| Purity | >98% | Minimal side products compared to acid catalysis. |
| Temp | 60°C | Mild conditions preserve antioxidant activity. |
| Reusability | 10 Cycles | Enzyme retains >90% activity after 5 cycles. |
Protocol B: Microwave-Assisted Knoevenagel Condensation
Best for: Rapid synthesis, scale-up, and atom economy. Green Principle: Energy Efficiency (Microwave), Atom Economy.
Mechanism
A Knoevenagel condensation between Isovanillin and Diethyl Malonate, followed by in situ decarboxylation (Doebner modification). The use of Ammonium Acetate replaces toxic piperidine/pyridine systems.
Materials
-
Substrate: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0].
-
Reagent: Diethyl Malonate [CAS: 105-53-3].
-
Catalyst: Ammonium Acetate (NH₄OAc) or Glycine.
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM) or modified domestic microwave with reflux.
Step-by-Step Methodology
-
Reaction Mix: In a microwave-safe vial (10 mL), combine:
-
Isovanillin (5 mmol, 0.76 g)
-
Diethyl Malonate (5.5 mmol, 0.88 g)
-
Ammonium Acetate (0.5 mmol, 38 mg - 10 mol%).
-
-
Solvent-Free Setup: Mix thoroughly. If the mixture is too viscous, add a minimal amount of Ethanol (0.5 mL) to create a slurry.
-
Irradiation: Program the microwave reactor:
-
Temp: 120°C
-
Power: Dynamic (Max 50W)
-
Time: 15–20 minutes.
-
-
Work-up: Cool to room temperature. The mixture will solidify or become a thick oil.
-
Wash: Add cold water (10 mL) to dissolve the catalyst and unreacted malonate. Filter the solid precipitate.
-
Recrystallization: Recrystallize the crude solid from Ethanol:Water (80:20) to obtain needle-like crystals of EHMC.
Process Flow & Enzyme Recycling (Graphviz)
Caption: Closed-loop workflow for Protocol A demonstrating catalyst recovery, essential for improving the E-factor of the process.
Quality Control & Validation
To validate the synthesis of the correct isomer (3-hydroxy-4-methoxy ), use the following markers.
-
Melting Point: 63–65 °C (Distinct from Ethyl Ferulate ~40°C).
-
HPLC: C18 Column, MeOH:Water (70:30) + 0.1% Acetic Acid. Detection @ 320 nm.
-
1H NMR (CDCl₃, 400 MHz):
References
-
Microwave-Assisted Knoevenagel-Doebner Reaction: Frontiers in Chemistry. "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Link
-
Enzymatic Esterification (Novozym 435): Scientific Reports. "High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free System." (Adapted for Ethyl Isoferulate). Link
-
Green Catalysis (Ammonium Acetate): Banaras Hindu University. "Novel Methods of Knoevenagel Condensation using benign ammonium acetate." Link
-
Product Characterization Data: Sigma-Aldrich. "Ethyl 4-hydroxy-3-methoxycinnamate (Isomer Comparison Data)." Link
-
Ionic Liquid Mediated Synthesis: Institute for Research in Schools. "Towards Greener Fragrances: Esterification Reactions With Ionic Liquids." Link
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Isoferulate
Welcome to the technical support center for the synthesis of ethyl isoferulate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of ethyl isoferulate in your experiments.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of ethyl isoferulate. The solutions provided are based on established principles of organic synthesis and aim to help you diagnose and resolve problems in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: My ethyl isoferulate yield is consistently low. What are the most common causes?
Several factors can contribute to low yields in the synthesis of ethyl isoferulate. The most common culprits include:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[1][2]
-
Reversibility of the Reaction: Esterification reactions, particularly the Fischer-Speier method, are reversible.[3][4][5] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[3][5]
-
Side Reactions: Isoferulic acid possesses a phenolic hydroxyl group and a double bond, which can be susceptible to side reactions under certain conditions, such as oxidation or polymerization, especially at elevated temperatures.
-
Loss of Product During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[1][2] For instance, if the pH is not carefully controlled during aqueous workup, the desired ester might be hydrolyzed back to the carboxylic acid.
-
Purity of Reagents and Solvents: The presence of impurities, especially water, in your starting materials (isoferulic acid, ethanol) or solvent can interfere with the reaction and reduce the yield.[1]
Q2: I am using the Fischer-Speier esterification method. How can I drive the reaction equilibrium towards the product side?
To maximize the yield in a Fischer-Speier esterification, you need to shift the equilibrium to favor the formation of ethyl isoferulate. This can be achieved by:
-
Using an Excess of a Reactant: Employing a large excess of ethanol is a common strategy.[3][6][7] According to Le Chatelier's principle, this will drive the reaction forward.
-
Removing Water as it Forms: This is a highly effective method. Techniques include:
Q3: My reaction mixture is turning dark, and I'm getting a lot of tar-like byproducts. What's happening and how can I prevent it?
Darkening of the reaction mixture and the formation of tar often indicate decomposition or polymerization of the starting material or product. Phenolic compounds like isoferulic acid can be sensitive to oxidation, especially at high temperatures and in the presence of strong acids.
Preventative Measures:
-
Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[10] Try running the reaction at a milder temperature for a longer duration.
-
Use a Milder Catalyst: Strong acids like sulfuric acid can be harsh. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[8]
-
Perform the Reaction Under an Inert Atmosphere: To prevent oxidation, blanket the reaction with an inert gas like nitrogen or argon.
-
Consider a Milder Esterification Method: If the problem persists, the Steglich esterification, which is performed under neutral and mild conditions, might be a better alternative for your substrate.[6][11][12]
Q4: I'm having trouble removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification. What is the best way to purify my ethyl isoferulate?
Dicyclohexylurea (DCU) is a common byproduct of Steglich esterification using DCC as a coupling agent and is notoriously difficult to remove due to its low solubility in many organic solvents.[12]
Purification Strategies:
-
Filtration: A significant portion of the DCU will precipitate out of the reaction mixture and can be removed by filtration.
-
Solvent Selection for Precipitation: After the reaction, cooling the mixture or adding a non-polar solvent like hexane can further precipitate the DCU.
-
Column Chromatography: Flash column chromatography on silica gel is often the most effective way to separate your product from any remaining DCU and other impurities.[1]
-
Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[11]
Q5: Can I use enzymatic catalysis for the synthesis of ethyl isoferulate? What are the advantages and potential challenges?
Yes, enzymatic catalysis using lipases is a viable and often advantageous method for synthesizing ethyl isoferulate.[9][13][14]
Advantages:
-
High Selectivity: Enzymes can be highly selective, potentially avoiding side reactions involving the phenolic hydroxyl group.[13]
-
Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which is beneficial for sensitive substrates.[15]
-
Environmentally Friendly: Enzymes are biodegradable catalysts, making the process greener.
Potential Challenges:
-
Lower Reaction Rates: Enzymatic reactions can be slower than conventional chemical methods, sometimes requiring longer reaction times.[9][13]
-
Enzyme Inhibition: High concentrations of substrates or products can sometimes inhibit the enzyme, leading to lower conversions.[16]
-
Cost and Stability of the Enzyme: Enzymes can be expensive, and their stability can be a concern. Immobilization of the enzyme can help with reuse and improve stability.[17]
II. Detailed Experimental Protocols
Here are step-by-step protocols for common methods of synthesizing ethyl isoferulate.
Protocol 1: Fischer-Speier Esterification
This method utilizes an acid catalyst and an excess of ethanol to drive the reaction.
Materials:
-
Isoferulic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve isoferulic acid in a large excess of anhydrous ethanol (e.g., 20-50 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-TsOH (e.g., 0.1 equivalents) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl isoferulate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure ethyl isoferulate.[18]
-
Protocol 2: Steglich Esterification
This method is ideal for acid-sensitive substrates as it proceeds under mild, neutral conditions.[6]
Materials:
-
Isoferulic acid
-
Anhydrous ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoferulic acid in anhydrous DCM.
-
Reagent Addition: Add anhydrous ethanol (1.0-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) to the solution.
-
Coupling Agent Addition: Cool the mixture in an ice bath (0 °C). In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. If using EDC, it can be added directly as a solid.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with dilute hydrochloric acid (e.g., 1 M HCl) to remove DMAP, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Enzymatic Synthesis using Immobilized Lipase
This protocol provides a greener alternative for the synthesis of ethyl isoferulate.
Materials:
-
Isoferulic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym® 435 or lipase immobilized on celite)[14][17]
-
An organic solvent (e.g., tert-butyl alcohol or DMSO)[9][14][17]
-
Molecular sieves (optional, but recommended)
Procedure:
-
Reaction Setup: In a flask, dissolve isoferulic acid and ethanol in the chosen organic solvent. A molar ratio of ethanol to isoferulic acid of 1.5:1 has been reported to be effective.[9]
-
Addition of Catalyst: Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Water Removal (Optional): Add activated molecular sieves to the mixture to remove water and drive the equilibrium towards product formation.[9]
-
Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 45 °C) for an extended period (e.g., 24-120 hours).[9][13][14] Monitor the reaction progress by HPLC or TLC.
-
Workup:
-
Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography if necessary.
III. Data and Workflow Visualization
Table 1: Comparison of Synthesis Methods for Ethyl Isoferulate
| Feature | Fischer-Speier Esterification | Steglich Esterification | Enzymatic Catalysis |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH)[8] | DCC/DMAP or EDC/DMAP[11][12] | Lipase[9][13] |
| Reaction Conditions | High temperature (reflux)[8] | Mild (0 °C to room temperature)[12] | Mild (e.g., 30-50 °C)[9][14] |
| Advantages | Inexpensive reagents, suitable for large scale.[4] | High yields, suitable for acid-sensitive substrates.[6][19] | High selectivity, environmentally friendly.[13] |
| Disadvantages | Reversible reaction, harsh conditions can lead to side reactions.[3][4] | Expensive reagents, difficult to remove urea byproduct (with DCC).[20] | Slower reaction rates, potential for enzyme inhibition.[9][13] |
| Typical Yields | Variable, can be high with efficient water removal (e.g., >80%).[21][22] | Generally high (e.g., >80%).[18] | Variable, depends on enzyme and conditions (e.g., can be >70%).[17] |
Diagrams
Fischer-Speier Esterification Workflow
Caption: General workflow for Fischer-Speier esterification of isoferulic acid.
Steglich Esterification Mechanism
Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.
IV. References
-
University of Rochester. Troubleshooting: How to Improve Yield. ([Link])
-
The-Lipase-catalyzed-Synthesis-of-Ethyl-Ferulate.pdf - ResearchGate. ([Link])
-
Sombutsuwan, P., Jirattisakul, A., Nakornsadet, A., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Journal of Oleo Science, 70(6), 757-767. ([Link])
-
Sharma, G., Kumar, R., Sharma, A., & Pathak, D. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(50), 35089-35111. ([Link])
-
Wikipedia. Steglich esterification. ([Link])
-
The Royal Society of Chemistry. Electronic Supplementary Information for Part A: Synthetic procedures. ([Link])
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. ([Link])
-
Chemistry LibreTexts. Fischer Esterification. ([Link])
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])
-
Wikipedia. Fischer–Speier esterification. ([Link])
-
Sombutsuwan, P., et al. (2021). A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. Journal of Oleo Science, 70(6), 757-767. ([Link])
-
Quora. What could be reason for getting a very low yield in organic chemistry? ([Link])
-
Scribd. Steglich Esterification Guide. ([Link])
-
Kumar, A., & Kanwar, S. S. (2011). Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase. Bioresource technology, 102(3), 2162–2167. ([Link])
-
Organic Chemistry Portal. Fischer Esterification. ([Link])
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. ([Link])
-
Organic Chemistry Portal. Steglich Esterification. ([Link])
-
Atlantis Press. The Lipase-catalyzed Synthesis of Ethyl Ferulate. ([Link])
-
OperaChem. Fischer Esterification-Typical Procedures. ([Link])
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ([Link])
-
Redalyc. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. ([Link])
-
Wiley Online Library. Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. ([Link])
-
PubMed. Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase. ([Link])
-
Reddit. Synthesis - General tips for improving yield? ([Link])
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. ([Link])
-
Semantic Scholar. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. ([Link])
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. The Lipase-catalyzed Synthesis of Ethyl Ferulate | Atlantis Press [atlantis-press.com]
- 14. Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Steglich Esterification [organic-chemistry.org]
- 20. d-nb.info [d-nb.info]
- 21. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. murex.mahidol.ac.th [murex.mahidol.ac.th]
Separation of ethyl ferulate and ethyl isoferulate isomers
Technical Support Center: Isomer Separation & Purification Topic: Separation of Ethyl Ferulate (EF) and Ethyl Isoferulate (EIF) Ticket ID: ISO-SEP-001 Status: Open
Welcome to the Separation Science Support Center.
You are likely accessing this guide because you are facing the "Twin Peak" problem. Ethyl Ferulate (EF) and Ethyl Isoferulate (EIF) are positional isomers (regioisomers) of hydroxycinnamic acid esters. They share identical molecular weights (222.24 g/mol ) and nearly identical polarity, making baseline separation on standard C18 columns frustratingly difficult.
This guide moves beyond basic protocols to address the mechanistic differences you must exploit to separate them: the subtle variation in electron density distribution caused by the position of the hydroxyl (-OH) versus methoxy (-OCH₃) groups on the phenyl ring.
Module 1: Analytical Separation (HPLC-UV)
The Challenge: Co-elution on standard C18 columns due to identical hydrophobicity.
Troubleshooting Protocol
Q: My peaks are merging. How do I improve resolution (
A: Switch the Stationary Phase Mechanism.
Standard C18 columns rely on hydrophobic interaction. Since EF and EIF have similar logP values, this mechanism is insufficient. You must exploit
-
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.
-
Why: The specific position of the electron-donating methoxy group (C3 in EF vs. C4 in EIF) alters the electron density of the aromatic ring. Phenyl-based columns interact with these
-electrons differently, often providing the necessary selectivity ( ) that C18 lacks.
-
Q: Which mobile phase modifier works best?
A: Acid suppression is non-negotiable. Both isomers possess a phenolic hydroxyl group.
-
Protocol: Use 0.1% Formic Acid or 0.1% Acetic Acid in water (Solvent A).
-
Mechanism:[1] You must keep the pH < 3.0. This ensures the phenolic proton remains protonated (neutral). If the pH rises near the pKa (approx 8-9, but local effects matter), partial ionization will cause peak tailing and shifting retention times, destroying resolution.
Data Table 1: Recommended HPLC Conditions
| Parameter | Standard Protocol (Starting Point) | High-Resolution Protocol (Isomer Specific) |
| Column | C18 (ODS), 5µm | Phenyl-Hexyl or Pentafluorophenyl (PFP) , 2.7µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile (Sharper peaks for aromatics) |
| Gradient | 50-80% B over 20 min | Isocratic hold at optimized % (e.g., 35% B) for max |
| Detection | 320 nm (General) | 325 nm (Specific to ferulic conjugation) |
Workflow Visualization: HPLC Method Development
Caption: Decision tree for optimizing HPLC separation of regioisomers, prioritizing stationary phase chemistry over simple gradient changes.
Module 2: Preparative Purification (HSCCC)
The Challenge: Scaling up separation without irreversible adsorption or degradation. Technique: High-Speed Counter-Current Chromatography (HSCCC).[2][3]
Q: Why use HSCCC instead of Prep-HPLC? A: Isomers often have different solubilities in biphasic systems even if they have similar retention on solid supports. HSCCC eliminates the solid support, preventing irreversible adsorption of the phenolic ring and allowing for 100% sample recovery.
Q: What is the "Golden" Solvent System for these isomers? A: The HEMWat (n-Hexane / Ethyl Acetate / Methanol / Water) system is the industry standard for phenylpropanoids.
Protocol: The "Sweet Spot" Screening
You are looking for a partition coefficient (
-
Test System 1: n-Hexane : EtOAc : MeOH : Water (1:1:1:1).[3]
-
Procedure: Mix, equilibrate, separate phases. Dissolve a small amount of crude isomer mix. Analyze upper and lower phases by HPLC.
-
Calculation:
.
-
-
Adjustment:
-
If
(Compounds prefer upper organic phase): Increase the polarity of the lower phase (add more water/MeOH). -
If
(Compounds prefer lower aqueous phase): Increase the lipophilicity (add more EtOAc).
-
Recommended System for Ethyl Ferulate/Isoferulate: n-Hexane : Ethyl Acetate : Methanol : Water (4:5:4:5) Note: This ratio slightly favors the solubility of the ethyl esters while maintaining enough polarity difference to separate the regioisomers based on their intramolecular hydrogen bonding capabilities.
Workflow Visualization: HSCCC Solvent Selection
Caption: Iterative logic for tuning the biphasic solvent system to achieve ideal partition coefficients (K) for isomer separation.
Module 3: Structural Confirmation (NMR)
The Challenge: You have separated two peaks. Which one is Ethyl Ferulate?
Q: How do I distinguish them using 1H-NMR? A: Focus on the NOESY (Nuclear Overhauser Effect Spectroscopy) correlations and the coupling patterns of the aromatic ring.
1. The "Methoxy" Marker:
-
Ethyl Ferulate (3-OMe, 4-OH): The methoxy group at position 3 is spatially close to the proton at position 2 (H-2). You will see a strong NOE correlation between the methoxy singlet (
ppm) and the H-2 doublet ( ppm). -
Ethyl Isoferulate (3-OH, 4-OMe): The methoxy group is at position 4. It is flanked by H-3 and H-5. However, due to the 3-OH, the symmetry is broken. The most distinct confirmation is HMBC (Heteronuclear Multiple Bond Correlation).
-
EF: Methoxy protons correlate to C3. C3 correlates to H-2.
-
EIF: Methoxy protons correlate to C4. C4 correlates to H-3 and H-5.
-
2. Intramolecular Hydrogen Bonding: In CDCl₃ (non-polar solvent), the phenolic proton (-OH) signal will differ.
-
EF: The OH at C4 is less sterically hindered and forms intermolecular bonds (concentration dependent).
-
EIF: The OH at C3 is adjacent to the ester side chain (via the ring), potentially influencing the shift, though less significant than in the acid form.
References
-
HSCCC Methodology for Phenylpropanoids
-
Source: Separation of ferulic acid derivatives from Notopterygium incisum.[4]
- Relevance: Establishes the HEMWat solvent system utility for ferul
-
Link:
-
-
Synthesis and Properties of Ethyl Ferulate
-
Source:Journal of Oleo Science, "A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate".[5]
- Relevance: Provides HPLC-PDA detection parameters (319 nm)
-
Link:
-
-
NMR Identification of Isomers
- Source: Creative Biostructure, "How NMR Helps Identify Isomers".
- Relevance: General principles for distinguishing regioisomers using NOESY/HMBC.
-
Link:
-
General HPLC Optimization for Phenolic Acids
- Source: MDPI Molecules, "Compar
- Relevance: Confirms the use of Acid/ACN gradients for separating ferulic acid deriv
-
Link:
Sources
- 1. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Ethyl Isoferulate by Column Chromatography
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for the purification of ethyl isoferulate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of isolating this valuable phenylpropanoid. My goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of the column chromatography process, empowering you to troubleshoot effectively and optimize your purification strategy. We will explore the causality behind experimental choices, ensuring each step is part of a self-validating and robust workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges and questions that arise during the column chromatography of ethyl isoferulate and related phenolic compounds.
Q1: I'm starting my purification. What is the best stationary phase for ethyl isoferulate?
A1: For most applications involving ethyl isoferulate, silica gel (SiO₂) with a mesh size of 60-120 or 230-400 is the standard and most effective stationary phase .[1]
-
Expertise & Experience: Ethyl isoferulate is a moderately polar molecule due to its phenolic hydroxyl (-OH) group, methoxy (-OCH₃) group, and ethyl ester (-COOCH₂CH₃) functionality.[2][3] Silica gel is a highly polar adsorbent, making it ideal for normal-phase chromatography where it can effectively separate compounds based on differences in their polarity.[1][4] Less polar compounds will elute first, while more polar compounds, like ethyl isoferulate, will have a stronger interaction with the silica and elute later.
-
Troubleshooting & Alternatives:
-
Compound Degradation: Phenolic compounds can sometimes streak or degrade on the acidic surface of standard silica gel.[5] If you observe significant tailing or loss of product, you may need to consider deactivating the silica gel by pre-treating it with a base like triethylamine or using a commercially available neutral or basic stationary phase, such as alumina (Al₂O₃).[6] However, be aware that esters like ethyl isoferulate can be susceptible to hydrolysis under strongly acidic or basic conditions.[7] A preliminary stability test on a TLC plate is always recommended.[5]
-
Q2: How do I select and optimize the mobile phase (eluent) for the best separation?
A2: The key is to find a solvent system that provides a target Retardation factor (Rf) of approximately 0.25-0.35 for ethyl isoferulate on a TLC plate.[5][8] This Rf range typically translates to good separation on a column.
-
Expertise & Experience: A binary solvent system of a non-polar solvent and a moderately polar solvent is the best starting point. For ethyl isoferulate, the most common and effective system is Hexane/Ethyl Acetate .[3][9]
-
Starting Point: Based on literature, an Rf of 0.32 was achieved using a Hexane:Ethyl Acetate ratio of 2:1.[3] This is an excellent starting point for your TLC trials.
-
Optimization Logic:
-
If Rf is too low (<0.2): Your compound is sticking too strongly to the silica. Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If Rf is too high (>0.5): Your compound is moving too quickly with the solvent front, leading to poor separation from non-polar impurities.[5] Decrease the polarity by increasing the proportion of hexane.
-
-
-
Trustworthiness: Always develop your mobile phase using Thin-Layer Chromatography (TLC) before committing to a large-scale column.[10] TLC is a fast and inexpensive way to model the separation you will achieve on the column.[8]
Q3: My separation is poor. The spots on the TLC are close together, and the fractions from the column are all mixed. What should I do?
A3: Poor resolution is a common issue. Here is a logical progression for troubleshooting:
-
Optimize the Mobile Phase: If the difference in Rf (ΔRf) between ethyl isoferulate and the closest impurity is less than 0.1, you will struggle to get a good separation. Try changing the solvent system entirely. Sometimes, replacing ethyl acetate with a different solvent of similar polarity, like dichloromethane or a mixture of toluene and acetone, can alter the selectivity and improve the separation.[11]
-
Check for Column Overloading: Loading too much crude material is a primary cause of poor separation. A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. If you overloaded the column, your bands will be broad and will overlap.
-
Improve Your Loading Technique: For compounds like ethyl isoferulate that may have limited solubility in a non-polar starting eluent, dry loading is highly recommended.[12] This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding this dry powder to the top of your packed column. This technique results in a much sharper starting band and significantly improves resolution.
-
Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the run (gradient elution).[12] Start with a low-polarity mixture (e.g., 10% Ethyl Acetate in Hexane) to elute non-polar impurities, then slowly increase the percentage of ethyl acetate to elute your ethyl isoferulate, and finally, use a high-polarity wash to get any highly polar impurities off the column.
Q4: My compound is streaking or "tailing" down the column, leading to broad fractions and low purity. Why is this happening and how can I fix it?
A4: Peak tailing with phenolic compounds on silica is often caused by strong, non-ideal interactions between the acidic phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6]
-
Solutions:
-
Add a Modifier: Adding a very small amount (e.g., 0.1-0.5%) of a polar modifier like acetic acid or methanol to your mobile phase can help. The modifier molecules will compete for the highly active sites on the silica, leading to more symmetrical (Gaussian) elution bands.
-
Change Stationary Phase: As mentioned in Q1, if tailing is severe and indicates potential decomposition, switching to a less acidic stationary phase like neutral alumina might be necessary.[6]
-
Ensure Sample Purity: Tailing can also occur if your sample contains trace amounts of highly polar impurities that interact very strongly with the stationary phase.
-
Q5: My yield is very low. Where did my compound go?
A5: Low recovery can be frustrating. The most likely culprits are:
-
Decomposition on the Column: The compound may be unstable on silica gel.[5] This can be tested by spotting your compound on a TLC plate, letting it sit in the air for an hour, and then developing it to see if new spots (degradation products) have appeared.
-
Irreversible Adsorption: The compound may be so polar that it has irreversibly bound to the very top of the column and will not elute even with a highly polar solvent. This is less likely for ethyl isoferulate with standard eluents but can happen.
-
Compound is in Dilute Fractions: It's possible the compound did elute, but over a very large volume of solvent, making it difficult to detect in any single fraction by TLC.[5] Try combining and concentrating a wider range of fractions where you expected to see your product.
Experimental Protocols & Data
Protocol 1: TLC Optimization of Mobile Phase
-
Prepare stock solutions of your crude ethyl isoferulate mixture (approx. 5 mg/mL in a solvent like dichloromethane or ethyl acetate).
-
In small beakers, prepare 10 mL each of three different mobile phase compositions:
-
System A: 30% Ethyl Acetate in Hexane (7 mL Hexane, 3 mL EtOAc)
-
System B: 33% Ethyl Acetate in Hexane (6.7 mL Hexane, 3.3 mL EtOAc) - Literature starting point[3]
-
System C: 40% Ethyl Acetate in Hexane (6 mL Hexane, 4 mL EtOAc)
-
-
Draw a faint pencil line about 1 cm from the bottom of three TLC plates.[13]
-
Using a capillary tube, carefully spot your crude mixture on each plate.
-
Place each plate in a developing chamber containing one of the solvent systems, ensuring the solvent level is below the spotting line.[14] Cover the chamber to allow for saturation.[9]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[14]
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for your target spot in each system (Rf = distance traveled by spot / distance traveled by solvent front).[8] Choose the system that gives an Rf value closest to 0.3.
Protocol 2: Flash Column Chromatography of Ethyl Isoferulate
This protocol assumes a 500 mg crude sample and a target mobile phase of 30% Ethyl Acetate in Hexane.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel (approx. 25 g for a 500 mg sample) in the starting mobile phase (e.g., 20% EtOAc/Hexane).[12]
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[4]
-
Add a protective layer of sand on top of the packed silica.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your 500 mg crude sample in a minimal amount of a volatile solvent (e.g., 2-3 mL of dichloromethane).
-
Add ~1 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase (e.g., 30% EtOAc/Hexane) to the column.
-
Apply gentle pressure using a pump or air line to achieve a steady flow rate (approx. 2 inches/minute drop in solvent level).[12]
-
Begin collecting fractions (e.g., 10-15 mL per test tube).
-
Monitor the elution by spotting every few fractions on a TLC plate.[1]
-
-
Analysis and Recovery:
-
Develop the monitoring TLC plates to identify which fractions contain your pure compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified ethyl isoferulate.
-
Data Summary: Mobile Phase Selection
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for Ethyl Isoferulate | Application Notes |
| 9:1 | Low | < 0.1 | Good for eluting very non-polar impurities first in a gradient run. |
| 3:1 | Low-Medium | 0.1 - 0.2 | May provide separation but elution will be slow. |
| 2:1 | Medium | ~0.32[3] | Optimal starting point for isocratic separation. |
| 1:1 | Medium-High | > 0.5 | Too polar; product will elute too quickly, causing poor separation.[5] |
Visualized Workflows and Logic
Experimental Workflow Diagram
Caption: General workflow for the purification of ethyl isoferulate.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for common purification issues.
References
-
Anonymous. (n.d.). Trouble with Column Chromatography of phenolic compounds. Reddit. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 26(3), 693. Available from: [Link]
-
Abeysinghe, D. C., et al. (2018). Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts of Some. International Journal of Science and Research (IJSR), 7(1), 1236-1241. Available from: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Gajda, M., et al. (2014). Optimization of extraction procedure and determination by high performance liquid chromatography of flavonols and phenolic acids from Hypericum Perforatum L. Chemistry & Chemical Technology, 8(4), 433-442. Available from: [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Arampatzis, D., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 56(2), 239-247. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl isobutyrate. PubChem Compound Database. Retrieved from [Link]
-
Xiang, Z., et al. (2018). Optimization of extraction and purification technology for phenolic acids and flavonoids in stems and leaves of Salvia miltiorrhiza. Chinese Traditional and Herbal Drugs, 49(1), 120-127. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Ferulate. PubChem Compound Database. Retrieved from [Link]
-
Bonacina, F., et al. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology Europe, 24(2). Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of ethyl ferulate (CAS 4046-02-0). Retrieved from [Link]
-
Pedersen, D. S., et al. (2012). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 89, 419-432. Available from: [Link]
-
Anonymous. (n.d.). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Retrieved from [Link]
-
Kumar, P., & Subramanian, G. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(8), 3654-3659. Available from: [Link]
-
Anonymous. (n.d.). How to run column chromatography. University of Arizona. Retrieved from [Link]
-
da Silva, J. K. R., et al. (2021). Systematic review and technological prospection: ethyl ferulate, a phenylpropanoid with antioxidant and neuroprotective actions. Brazilian Journal of Pharmaceutical Sciences, 57. Available from: [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Saija, A., et al. (2014). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Molecules, 19(6), 8013-8024. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Part A: Synthetic procedures. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Gaynor, L. K., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4892-4897. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl Ferulate | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eag.com [eag.com]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 10. magritek.com [magritek.com]
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- 12. orgsyn.org [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Thermal Optimization for Cinnamate Esterification
Current Status: Online Agent: Senior Application Scientist Topic: Reaction Temperature & Kinetic Control Ticket ID: CINN-OPT-2024
Introduction: The Thermal Paradox
Welcome to the technical support center. You are likely here because your cinnamate esterification yields are plateauing, or your product is degrading.
Cinnamic acid (
-
High Temperature drives the endergonic activation energy (
) and improves mass transfer (solubility). -
Excessive Heat triggers polymerization of the alkene tail (fouling) or denatures biocatalysts.
This guide provides the precise thermal envelopes for both Chemical (Fischer) and Enzymatic routes.
Module 1: Critical Thermal Parameters
Quick Reference: Optimal Temperature Ranges
| Parameter | Chemical Catalysis (Acid/Fischer) | Enzymatic Catalysis (CALB/Novozym 435) |
| Optimal | ||
| Limiting Factor | Solvent Boiling Point / Polymerization | Enzyme Denaturation ( |
| Activation Energy ( | Lower (Biocatalyst lowers | |
| Water Removal | Azeotropic Distillation (Dean-Stark) | Molecular Sieves / Vacuum |
| Risk at Max | Thermal degradation (Yellowing) | Irreversible loss of catalytic activity |
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Enzymatic Synthesis (Biocatalysis)
Q: My reaction started fast at
-
Diagnosis: Thermal Deactivation.
-
Root Cause: While initial kinetics follow the Arrhenius equation (rate increases with
), Lipase B from Candida antarctica (CALB) suffers rapid thermal denaturation above in many solvents. You have "cooked" your catalyst. -
Solution:
-
Lower
to . -
If solubility is an issue (Cinnamic acid m.p.
), use a hydrophobic co-solvent (e.g., Toluene or Isooctane) rather than raising .
-
Q: The reaction mixture solidified.
-
Diagnosis: Phase Transition Failure.
-
Root Cause: In solvent-free systems, the operating temperature dropped below the eutectic point of the Cinnamic Acid/Alcohol mixture.
-
Solution: Maintain
at least above the mixture's melting point, or add a minimum volume of tert-butanol (a tertiary alcohol that does not participate in the reaction but acts as a solvent).
Scenario B: Chemical Synthesis (Acid Catalysis)
Q: My product is turning yellow/brown during reflux.
-
Diagnosis: Thermal Polymerization / Oxidation.
-
Root Cause: The
-unsaturated bond is heat-sensitive. Prolonged reflux at without radical scavengers can initiate oligomerization. -
Solution:
-
Add a radical inhibitor: Hydroquinone or BHT (0.1 mol%).
-
Switch to a lower boiling solvent (e.g., replace Toluene with Cyclohexane) to cap the thermal ceiling.
-
Q: Yield is stuck at
-
Diagnosis: Equilibrium Limitation.
-
Root Cause: Esterification is reversible.[1][2][3] Temperature increases rate (
) but does not significantly shift the equilibrium constant ( ) for this reaction. -
Solution: You must remove water to drive Le Chatelier’s principle.
-
Dean-Stark Apparatus: Use a solvent that forms an azeotrope with water (Toluene/Benzene).
-
Soxhlet Extractor: Filled with activated 4Å molecular sieves.
-
Module 3: Visualizing the Logic
Workflow 1: Temperature Selection Decision Matrix
This diagram illustrates the decision process for selecting the reaction temperature based on catalyst type and substrate solubility.
Figure 1: Decision matrix for selecting reaction conditions based on catalyst thermal stability and substrate properties.
Module 4: Standardized Protocols
Protocol A: High-Yield Chemical Esterification (Fischer)
Best for: Stable substrates, scale-up, non-labile alcohols.
-
Setup: 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading:
-
0.1 mol trans-Cinnamic acid.
-
0.3 - 0.5 mol Alcohol (Excess drives equilibrium).
-
Solvent: 100 mL Toluene (Boiling Point
). -
Catalyst: 1.0 mL conc.
or 1% w/w p-Toluenesulfonic acid (p-TSA). -
Stabilizer: 10 mg Hydroquinone (prevents double-bond polymerization).
-
-
Reaction:
-
Heat to reflux (
). -
Monitor water collection in the trap. Reaction is complete when water volume plateaus (theoretical: 1.8 mL for 0.1 mol).
-
-
Workup: Cool to room temperature. Wash with saturated
(removes acid), then brine. Dry organic layer over and evaporate solvent.
Protocol B: Enzymatic Esterification (Green Chemistry)
Best for: Fragrance/Flavor grade, labile alcohols, avoiding polymerization.
-
Setup: 50 mL screw-cap vial or jacketed reactor.
-
Loading:
-
10 mmol Cinnamic acid.
-
30 mmol Alcohol (1:3 ratio).
-
Catalyst: Novozym 435 (Immobilized CALB), 10% w/w relative to acid mass.
-
Solvent: 20 mL Isooctane (Hydrophobic solvents preserve the enzyme's essential water layer).
-
Desiccant: 1 g Activated Molecular Sieves (3Å or 4Å) added directly to the vial.
-
-
Reaction:
-
Incubate in an orbital shaker at
@ 200 RPM. -
Do not exceed
. -
Duration: 24–48 hours.
-
-
Workup: Filter off the enzyme (reusable) and sieves. Evaporate solvent.
Module 5: Mechanistic Insight
Why does temperature affect these two methods differently?
-
Chemical: Follows a standard Proton Transfer mechanism. The rate-limiting step is the nucleophilic attack of the alcohol on the protonated carbonyl. Higher
increases the kinetic energy of collisions. -
Enzymatic: Follows a Ping-Pong Bi-Bi mechanism. The enzyme forms an Acyl-Enzyme intermediate. High
disrupts the hydrogen bonds maintaining the enzyme's active site geometry (tertiary structure), causing a sharp drop-off in activity (denaturation).
Figure 2: Kinetic pathways showing the vulnerability of the enzymatic intermediate to high temperatures compared to the robust chemical pathway.
References
-
Enzymatic Optimization: Stergiou, P. Y., et al. (2013). "Advances in lipase-catalyzed esterification reactions." Biotechnology Advances, 31(8), 1846-1859. Link
-
Novozym 435 Stability: Ortiz, C., et al. (2019). "Novozym 435: The 'perfect' lipase biocatalyst?" Catalysis Science & Technology, 9, 2380-2420. Link
-
Fischer Kinetics: Liu, Y., et al. (2006). "Kinetics of the esterification of cinnamic acid with methanol." Reaction Kinetics and Catalysis Letters, 87, 323–329. Link
-
Thermodynamics: Verevkin, S. P., et al. (2024). "Thermodynamic Properties of Two Cinnamate Derivatives." Molecules, 29(20), 4812. Link
- Standard Protocols: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
Crystallization methods for ethyl isoferulate purification
This guide serves as a technical support center for the purification of Ethyl Isoferulate (Ethyl 3-hydroxy-4-methoxycinnamate). It is designed for researchers encountering specific challenges with yield, purity, or physical form (oiling out) during the crystallization process.
Core Technical Overview
Ethyl Isoferulate is the ethyl ester of isoferulic acid. Unlike its isomer Ethyl Ferulate (Ethyl 4-hydroxy-3-methoxycinnamate), which has a melting point of ~63–65°C, Ethyl Isoferulate presents unique purification challenges due to its structural isomerism which can affect crystal packing and solubility.
Critical Warning: Do not confuse Ethyl Isoferulate (3-OH, 4-OMe) with Ethyl Ferulate (4-OH, 3-OMe). While their solubility profiles are homologous, their crystal habits and melting points differ.
Thermodynamic Solubility Profile
The following table summarizes the solubility behavior of Ethyl Isoferulate to guide solvent selection.
| Solvent System | Solubility Behavior | Usage Context |
| Ethanol (EtOH) | High (Soluble) | Primary solvent for dissolution. |
| Water ( | Very Low (Insoluble) | Anti-solvent for forcing nucleation. |
| Ethyl Acetate | High (Soluble) | Alternative solvent; good for silica plugs. |
| Hexanes/Heptane | Low (Sparingly Soluble) | Anti-solvent for non-polar washes. |
| Dichloromethane | Very High | Too soluble for crystallization; use for extraction only. |
Standard Operating Procedure (SOP)
Protocol A: Anti-Solvent Crystallization (Ethanol/Water)
This method is preferred for its "green" profile and high selectivity against polar impurities (unreacted acids).
Prerequisites:
-
Crude Ethyl Isoferulate (Orange/Yellow oil or solid).
-
Activated Carbon (e.g., Norit SA2).
-
Seed Crystals (Crucial for preventing oiling out).
Workflow Diagram:
Figure 1: Step-by-step anti-solvent crystallization workflow emphasizing the seeding step.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for low-melting esters. The solution has entered the "Liquid-Liquid Phase Separation" (LLPS) region before crossing the solubility curve. The Fix:
-
Re-dissolve: Heat the mixture until the oil phase disappears back into the solvent.
-
Seed at Cloud Point: Do not cool down immediately. Add water only until a faint turbidity appears. Immediately add seed crystals.
-
Isothermal Aging: Hold the temperature steady (e.g., 40°C) for 30–60 minutes. Allow the oil droplets to interact with the seed crystals and convert to solid before cooling further.
Issue 2: "The crystals are yellow/brown."
Diagnosis: Occlusion of oxidized phenolic byproducts or unreacted isoferulic acid. The Fix:
-
Carbon Polish: In the dissolution step, ensure you use activated carbon.
-
Base Wash (Pre-Crystallization): Dissolve the crude in Ethyl Acetate and wash with 5% Sodium Bicarbonate (
). This removes unreacted Isoferulic Acid (which is soluble in base), whereas the Ethyl Isoferulate ester remains in the organic layer. -
Recrystallize: Proceed with Protocol A after the base wash.
Issue 3: "Yield is significantly lower than expected (<60%)."
Diagnosis: The mother liquor (solvent mix) retains too much product, likely due to excess Ethanol. The Fix:
-
Adjust Solvent Ratio: Increase the water fraction in the final mix. A typical target is 50:50 EtOH:Water.
-
Cooling Depth: Ensure the final slurry reaches 0–4°C and is held there for at least 4 hours to drive precipitation.
-
Second Crop: Evaporate the filtrate (mother liquor) to half volume and repeat the cooling process to recover a "second crop" (though this may be less pure).
Issue 4: "I don't have seed crystals for the first run."
The Fix:
-
Take a small aliquot (1 mL) of your solution.
-
Place it in a vial and scratch the inner glass surface vigorously with a glass rod.
-
Cool this vial rapidly in dry ice/acetone or a freezer.
-
Once solids form (even if amorphous), use this "crude solid" to seed your main batch.
Advanced Troubleshooting Logic Tree
Use this decision matrix to diagnose process failures in real-time.
Figure 2: Diagnostic logic for common crystallization failures.
References & Grounding
-
Solubility & Solvent Selection:
-
Ethanol/Water Systems: Ethanol is miscible with water and acts as a primary solvent for phenylpropanoids, while water acts as an antisolvent. This is a standard purification technique for ferulic acid derivatives.
-
Source:
-
-
Synthesis Context (Homology):
-
The synthesis of ethyl ferulate (isomer) via acid-catalyzed esterification and subsequent purification provides the baseline for ethyl isoferulate protocols.
-
Source:
-
-
Chemical Properties (Isomer Distinction):
-
Ethyl Ferulate (CAS 4046-02-0) melting point is ~63-65°C. Ethyl Isoferulate (Ethyl 3-hydroxy-4-methoxycinnamate) follows similar physicochemical trends but must be distinguished analytically.
-
Source:
-
-
Crystallization Fundamentals:
-
Techniques regarding "oiling out" and seeding are fundamental to ester purification in organic chemistry.
-
Source:
-
Technical Support Center: Troubleshooting Low Yields in Wittig Olefination
Welcome to the technical support center for the Wittig olefination reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their Wittig reactions. As a cornerstone of C-C double bond formation, the Wittig reaction's success hinges on a nuanced understanding of its mechanism and the interplay of various experimental parameters.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental driving force of the Wittig reaction?
A: The Wittig reaction's thermodynamic driving force is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[3] The strong phosphorus-oxygen double bond (bond dissociation energy ≈ 130 kcal/mol) makes the final elimination step from the oxaphosphetane intermediate highly favorable and irreversible, pulling the entire reaction equilibrium towards the alkene product.[4][5]
Q2: What is the difference between a "stabilized" and an "unstabilized" ylide, and how does it affect my reaction?
A: The nature of the ylide is one of the most critical factors influencing both reactivity and the stereochemical outcome of the reaction.[6]
-
Unstabilized Ylides: These ylides have alkyl or other electron-donating groups attached to the carbanionic carbon. They are highly reactive, nucleophilic, and basic.[7][8] Consequently, they must be generated and used in situ under inert, anhydrous conditions.[9] Unstabilized ylides typically react rapidly with aldehydes and ketones under kinetic control to yield predominantly (Z)-alkenes.[3][7][10]
-
Stabilized Ylides: These ylides feature an electron-withdrawing group (EWG) such as an ester, ketone, or cyano group adjacent to the carbanion.[6] This EWG delocalizes the negative charge through resonance, making the ylide less reactive and more stable—often to the point of being isolable solids.[8][11] Stabilized ylides react more slowly, and the reaction becomes reversible. This allows for equilibration to the more thermodynamically stable intermediate, leading predominantly to the (E)-alkene.[3][7][10]
Q3: How do I choose the correct base for generating my ylide?
A: The choice of base depends entirely on the acidity of the α-proton on your phosphonium salt, which is dictated by the ylide's stability.
-
For Unstabilized Ylides: The α-protons are not very acidic (pKa ≈ 35).[12] Therefore, a very strong, non-nucleophilic base is required for complete deprotonation.[4][12] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[13][14][15]
-
For Stabilized Ylides: The presence of an EWG significantly increases the acidity of the α-proton. Consequently, milder and more convenient bases can be used, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even amines like triethylamine (NEt₃).[3][15]
In-Depth Troubleshooting Guide
This section addresses specific problems that lead to low yields. Each question outlines a common experimental observation, followed by potential causes and actionable solutions.
Scenario 1: No Reaction - Starting Materials Recovered
Q: I've run my Wittig reaction, but TLC/LC-MS analysis shows only my starting aldehyde/ketone and unreacted phosphonium salt. What went wrong?
A: This outcome almost always points to a failure in generating the phosphonium ylide. The ylide is the key nucleophile, and without it, no reaction can occur.[16]
Potential Cause 1: Ineffective Deprotonation The base was not strong enough to deprotonate the phosphonium salt, or it was degraded.
-
Scientific Rationale: Unstabilized ylides require exceptionally strong bases for their formation.[12] If the base's strength is insufficient, the acid-base equilibrium will lie far to the side of the phosphonium salt, resulting in a negligible concentration of the active ylide. Bases like n-BuLi are also highly reactive and can be quenched by atmospheric moisture or acidic impurities.
-
Solutions:
-
Verify Base Strength: Ensure the chosen base is appropriate for the type of ylide (see FAQ Q3). For unstabilized ylides from simple alkylphosphonium salts, n-BuLi or NaH are standard choices.[14]
-
Use Fresh Reagents: Use a freshly opened bottle or a recently titrated solution of your organolithium base. Ensure NaH is a free-flowing powder, not a clumped solid, and that the mineral oil has been washed away with dry hexanes if necessary.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[14]
-
Potential Cause 2: Ylide Decomposition The ylide was successfully generated but decomposed before the carbonyl compound was added.
-
Scientific Rationale: Unstabilized ylides are highly reactive and can be sensitive to oxygen and moisture.[7][12] Water will rapidly protonate the ylide, returning it to the inactive phosphonium salt.[12]
-
Solutions:
-
Maintain Inert Atmosphere: Do not remove the reaction from the inert atmosphere at any point during ylide generation or reaction.
-
Control Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition pathways.[14] Add the aldehyde or ketone at this low temperature before allowing the reaction to slowly warm to room temperature.
-
Immediate Use: Unstabilized ylides should be used immediately after they are formed.[6]
-
Workflow: Diagnosing Ylide Formation Failure
Caption: Troubleshooting workflow for ylide formation failure.
Scenario 2: Low Yield with Formation of Byproducts
Q: My reaction is consuming the starting materials, but the yield of the desired alkene is low, and I see several byproducts. What are the likely side reactions?
A: Side reactions can stem from the basicity of the ylide or the instability of the carbonyl compound.
Potential Cause 1: Aldehyde Instability The aldehyde starting material is undergoing side reactions under the basic conditions.
-
Scientific Rationale: Aldehydes, particularly those with α-hydrogens, are susceptible to base-catalyzed self-condensation (aldol reaction).[14] Enolizable aldehydes can be deprotonated by the strongly basic ylide, leading to a complex mixture of products. Aldehydes can also be prone to oxidation or polymerization.[17]
-
Solutions:
-
Use Fresh Aldehyde: Use freshly distilled or purified aldehyde to remove any acidic or oxidized impurities.[14]
-
Reverse Addition: Add the ylide solution slowly to the aldehyde solution (or add the aldehyde slowly to the ylide). This maintains a low concentration of the free aldehyde, minimizing its self-reaction.[14]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.
-
Potential Cause 2: Steric Hindrance The ketone is sterically hindered, slowing down the desired reaction.
-
Scientific Rationale: The Wittig reaction is sensitive to steric bulk around the carbonyl group. Highly hindered ketones react very slowly, especially with stabilized ylides.[10][17][18] This slow rate can allow side reactions to become dominant.
-
Solutions:
-
Switch to HWE Reaction: For hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, as the phosphonate carbanions used are more nucleophilic and less sterically demanding.[17][18]
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time and/or temperature, while monitoring for byproduct formation.
-
Potential Cause 3: Competing Reactions Due to Functional Groups The starting materials contain functional groups that are incompatible with the reaction conditions.
-
Scientific Rationale: Strongly basic unstabilized ylides will deprotonate any available acidic protons (e.g., alcohols, phenols, carboxylic acids). This consumes the ylide and deactivates the substrate. For example, reacting an ylide with 3-hydroxybenzaldehyde without protecting the phenol can lead to deprotonation of the phenol, making the aldehyde a poor electrophile.
-
Solutions:
-
Protecting Groups: Protect incompatible functional groups before the Wittig reaction and deprotect them afterward. For example, a phenol can be protected as a silyl ether.
-
Use Stabilized Ylides: If possible, redesign the synthesis to use a stabilized ylide, which allows for the use of milder bases that are less likely to interfere with other functional groups.[15]
-
Scenario 3: Poor Stereoselectivity
Q: I am trying to synthesize a specific (E)- or (Z)-alkene, but I'm getting a mixture of isomers. How can I improve the stereoselectivity?
A: Stereoselectivity in the Wittig reaction is a direct consequence of ylide stability and reaction conditions.[19]
Potential Cause 1: Using a Semi-Stabilized Ylide Ylides that are "semi-stabilized" (e.g., benzyl or allyl ylides) are notorious for giving poor E/Z selectivity.[9][10]
-
Scientific Rationale: The intermediates in reactions with semi-stabilized ylides do not have a strong energetic preference for the kinetic or thermodynamic pathway, leading to mixtures.
-
Solutions:
-
Modify the Reaction: Consider alternative olefination methods known for high stereoselectivity, such as the Julia-Kocienski olefination for (E)-alkenes or the Still-Gennari modification of the HWE reaction for (Z)-alkenes.[10]
-
Potential Cause 2: Lithium Salt Effects The presence of lithium salts can disrupt the stereochemical course of the reaction, particularly with unstabilized ylides.
-
Scientific Rationale: When using lithium bases like n-BuLi, the resulting lithium cations (e.g., LiBr) can coordinate to the betaine intermediate. This coordination can stabilize the betaine, allowing for equilibration and eroding the kinetic preference for the (Z)-alkene.[10][13][14]
-
Solutions:
-
Use "Salt-Free" Ylides: Generate the ylide using a sodium- or potassium-based base (e.g., NaH, NaHMDS, KHMDS, KOtBu).[14] This avoids the formation of lithium salts.
-
Add Stabilizing Agents: In some cases, performing the reaction in solvents like DMF in the presence of sodium iodide can enhance (Z)-selectivity.[10]
-
Potential Cause 3: Incorrect Conditions for Desired Isomer The reaction conditions are favoring the undesired isomer.
-
Scientific Rationale:
-
To favor the (Z)-alkene (kinetic product) with unstabilized ylides, the reaction should be fast and irreversible. This is promoted by salt-free conditions and low temperatures.
-
To favor the (E)-alkene (thermodynamic product) with stabilized ylides, the reaction needs to be reversible to allow equilibration. This is favored by higher temperatures and longer reaction times.[7][14]
-
-
Solutions:
-
For (Z)-Alkenes: Use a sodium or potassium base in a non-polar solvent like THF or ether at low temperatures.
-
For (E)-Alkenes from Unstabilized Ylides: Use the Schlosser modification . This involves treating the initial betaine intermediate with a second equivalent of strong base (like phenyllithium) at low temperature to force equilibration to the more stable intermediate, which then yields the (E)-alkene.[10][17][18]
-
Wittig Stereoselectivity Pathways
Caption: Kinetic vs. thermodynamic pathways in Wittig stereoselectivity.
Scenario 4: Difficulty with Product Purification
Q: My reaction worked, but I am struggling to separate my alkene product from the triphenylphosphine oxide (Ph₃P=O) byproduct. What are the best purification strategies?
A: The removal of Ph₃P=O is a classic challenge in Wittig chemistry, as it can have similar polarity to many organic products.
Potential Cause 1: Co-elution in Chromatography The product and Ph₃P=O have very similar Rf values on silica gel.
-
Scientific Rationale: Both the desired alkene (especially if non-polar) and Ph₃P=O can exhibit moderate polarity, making chromatographic separation difficult.
-
Solutions:
-
Crystallization: If your product is a solid, recrystallization is often the best method. Ph₃P=O is more soluble in many common solvents (like propanol or ethanol/water mixtures) than less polar alkene products, allowing it to remain in the mother liquor.[20]
-
Chemical Conversion of Byproduct: A clever strategy involves converting the Ph₃P=O into a more polar or insoluble species.
-
Solvent Precipitation: For less polar products, cooling a concentrated solution in a solvent like ether or hexanes can sometimes cause the Ph₃P=O to precipitate, allowing it to be removed by filtration.
-
Potential Cause 2: Excessive Use of Wittig Reagent Using a large excess of the phosphonium salt leads to a large amount of byproduct.
-
Scientific Rationale: While a slight excess of the ylide (1.1-1.2 equivalents) is common to ensure full consumption of the limiting carbonyl compound, a large excess simply increases the purification burden.
-
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry. Run a small-scale trial to determine the optimal amount of ylide needed for your specific reaction.
-
Monitor by TLC: Monitor the reaction by TLC to track the disappearance of the limiting reagent. Quench the reaction as soon as the starting material is consumed to avoid unnecessary side reactions and simplify the workup.
-
Key Experimental Protocols
Protocol 1: Preparation of a Phosphonium Salt
This protocol describes the synthesis of benzyltriphenylphosphonium chloride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq) and a suitable solvent like toluene or acetonitrile.[22]
-
Reagent Addition: Add benzyl chloride (1.0-1.05 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. The phosphonium salt will often precipitate from the solution as a white solid.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (the one used for the reaction) or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under high vacuum. The salt should be stored in a desiccator as it can be hygroscopic.
Protocol 2: In Situ Generation of an Unstabilized Ylide and Wittig Reaction
This protocol describes a general procedure using n-BuLi.
-
Setup: Oven-dry all glassware and allow it to cool under a stream of dry argon or nitrogen. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, septum, and inert gas inlet, add the phosphonium salt (1.1 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.[14] Cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Generation: Slowly add n-butyllithium (n-BuLi, typically 1.6 M in hexanes, 1.05 eq) dropwise via syringe. A distinct color change (often to deep red, orange, or yellow) indicates the formation of the ylide.[14]
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete ylide formation.
-
Carbonyl Addition: Cool the ylide solution back down to the desired reaction temperature (e.g., 0 °C or -78 °C). Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe.
-
Reaction: Allow the reaction to stir at the low temperature for a period (e.g., 1 hour), then let it warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using the methods described in Scenario 4.
Data Tables
Table 1: Common Bases for Ylide Generation
| Base | Abbreviation | pKa of Conj. Acid | Typical Use Case | Notes |
| n-Butyllithium | n-BuLi | ~50 | Unstabilized Ylides | Highly reactive, pyrophoric. Must be handled under inert gas.[13] |
| Sodium Hydride | NaH | ~36 | Unstabilized Ylides | Often supplied as a dispersion in mineral oil, which may need to be washed.[14] |
| Potassium tert-butoxide | KOtBu | ~19 | Unstabilized & Semi-stabilized Ylides | Strong, non-nucleophilic base. Can cause elimination side reactions.[15][23] |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | Unstabilized Ylides | Strong, sterically hindered base. Avoids Li⁺ salts. |
| Sodium Hydroxide | NaOH | ~15.7 | Stabilized Ylides | Can be used in aqueous or biphasic systems.[22][24] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Stabilized Ylides | Mild base, suitable for sensitive substrates.[15] |
References
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Perkin 1, 2000, 435-443. [Link]
-
A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Org. Biomol. Chem., 2011, 9, 7807-7813. [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules, 2024, 29(3), 735. [Link]
-
Wittig reaction purification for products with very low polarity. RSC Advances, 2023, 13, 25686-25690. [Link]
-
The Wittig Reaction - Organic Chemistry Tutor. [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
Wittig Reaction - Common Conditions. [Link]
- Process for the preparation of phosphonium salts - Google P
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. [Link]
-
Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog. [Link]
-
Wittig reaction - Revolvy. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Reaction conditions for optimization of Wittig olefination. - ResearchGate. [Link]
-
Wittig Reaction - Dalal Institute. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. [Link]
-
Wittig Reaction Chemistry Questions with Solutions - BYJU'S. [Link]
-
Effect of various bases on Wittig reaction of hexopyranoses - ResearchGate. [Link]
-
Wittig Reaction - Chemistry LibreTexts. [Link]
-
Optimization of Wittig reaction. - ResearchGate. [Link]
-
Wittig Reaction Practice Problems - Chemistry Steps. [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Wittig Reaction Practice Problems - Pearson. [Link]
-
Wittig Reaction: Mechanism, Steps & Key Examples Explained - Vedantu. [Link]
-
Wittig Reaction Practice Problems - YouTube. [Link]
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- 5. Wittig Reaction: Mechanism, Steps & Key Examples Explained [vedantu.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 23. researchgate.net [researchgate.net]
- 24. www1.udel.edu [www1.udel.edu]
Validation & Comparative
A Comparative Guide to the C13 NMR Chemical Shifts of Ethyl Isoferulate for Researchers and Drug Development Professionals
In the landscape of natural product chemistry and drug development, the unambiguous structural elucidation of a molecule is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing a detailed fingerprint of the carbon skeleton. This guide offers an in-depth analysis of the C13 NMR chemical shifts for ethyl isoferulate, a cinnamic acid derivative of interest for its potential biological activities. By comparing its spectral data with structurally related compounds, we aim to provide researchers with a robust framework for identification and characterization.
The Significance of C13 NMR in Structural Elucidation
C13 NMR spectroscopy offers several advantages for the structural analysis of organic molecules like ethyl isoferulate. Unlike proton (¹H) NMR, where signal overlap can complicate interpretation, the larger chemical shift range of C13 NMR (typically 0-220 ppm) often results in a spectrum where each unique carbon atom is resolved as a distinct signal.[1][2] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing crucial information about its hybridization state, the nature of its neighboring atoms, and its position within the molecular framework.[1][3] For substituted aromatic systems and unsaturated compounds like ethyl isoferulate, C13 NMR is indispensable for confirming substitution patterns and the geometry of double bonds.
Comparative Analysis of C13 NMR Chemical Shifts
A powerful approach to interpreting NMR data is the comparison with closely related structures. Here, we present the C13 NMR chemical shifts for ethyl isoferulate and compare them with its isomer, ethyl ferulate, as well as their corresponding carboxylic acids, isoferulic acid and ferulic acid. This comparative analysis highlights the subtle yet significant electronic effects of substituent placement on the aromatic ring and the influence of the ethyl ester functionality.
The numbering scheme used for the carbon atoms in the following tables is based on the standard nomenclature for cinnamic acid derivatives.
Caption: Workflow for C13 NMR data acquisition and analysis.
1. Sample Preparation:
-
Purity: Ensure the ethyl isoferulate sample is of high purity to avoid signals from contaminants.
-
Mass: Weigh approximately 20-50 mg of the sample.
2. Dissolution:
-
Solvent Choice: Select a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) and Acetone-d₆ are common choices for compounds of this polarity. CDCl₃ is often preferred due to its relatively simple solvent signal.
-
Volume: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. [4]Modern NMR instruments can also reference the spectrum to the residual solvent peak.
3. Transfer to NMR Tube:
-
Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
4. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Load a standard C13 NMR experiment parameter set.
5. Locking and Shimming:
-
Locking: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
6. Acquisition Parameter Setup:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbons, resulting in a spectrum of singlets and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (AQ): Typically set between 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for the relaxation of the carbon nuclei between scans.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.
7. Data Acquisition:
-
Initiate the experiment. The acquisition time will depend on the number of scans and the relaxation delay.
8. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
9. Spectral Analysis:
-
Identify and list the chemical shifts of all observed peaks.
-
Compare the experimental data with literature values and the data of related compounds for structural confirmation.
References
-
PubChem. (n.d.). Ferulic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isoferulic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Electronic Supplementary Information for Part A: Synthetic procedures. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Ferulate. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. compoundchem.com [compoundchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC retention time of ethyl isoferulate vs ethyl ferulate
This guide provides a technical analysis of the HPLC separation of Ethyl Ferulate and Ethyl Isoferulate . These two compounds are positional isomers (regioisomers) often encountered in phytochemical analysis (e.g., Cimicifuga species) and cosmetic formulation stability testing.
Executive Summary
-
The Challenge: Ethyl Ferulate and Ethyl Isoferulate are a "critical pair." They share identical molecular weights (
) and very similar lipophilicities ( ). -
The Verdict: On standard C18 stationary phases, Ethyl Ferulate typically elutes first , followed closely by Ethyl Isoferulate .
-
Mechanism: The separation is driven by the position of the hydroxyl (-OH) group. The para-hydroxyl in Ethyl Ferulate (4-position) is more accessible for hydrogen bonding with the mobile phase than the meta-hydroxyl in Ethyl Isoferulate (3-position), making Ethyl Ferulate slightly more polar.
Part 1: Chemical Basis of Separation
To optimize resolution (
Structural Isomerism
Both molecules are ethyl esters of hydroxy-methoxycinnamic acids.
-
Ethyl Ferulate: Ethyl 4-hydroxy-3-methoxycinnamate.
-
Ethyl Isoferulate: Ethyl 3-hydroxy-4-methoxycinnamate.
Figure 1: Structural differences driving differential retention on Reverse Phase HPLC.
Theoretical Retention Behavior
In Reverse Phase Chromatography (RPC), retention is governed by hydrophobicity.
-
Ethyl Ferulate: The 4-OH group is fully exposed to the aqueous component of the mobile phase. This increases its effective polarity relative to its isomer.
-
Ethyl Isoferulate: The 3-OH group is flanked by the ethyl ester tail and the phenyl ring bulk, creating a "steric shield" or allowing for intramolecular hydrogen bonding with the 4-OMe. This reduces its interaction with water, increasing its affinity for the C18 ligands.
Part 2: Experimental Methodology (The Protocol)
The following protocol is designed to separate this critical pair with a Resolution (
Chromatographic Conditions
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
-
Dimensions:
, (or , for UHPLC).
-
-
Mobile Phase A:
Phosphoric Acid ( ) in Water (pH ~2.5).-
Why Acid? Suppresses ionization of any residual free acids and sharpens peak shape for phenolic esters.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Why ACN? Provides sharper peaks and lower backpressure than Methanol for aromatic esters.
-
-
Flow Rate:
(Standard HPLC). -
Detection: UV at 320 nm (Maximal absorption for ferulic backbone).
-
Temperature:
(Controlled temperature is critical for isomer separation).
Gradient Profile
An isocratic hold is often required to separate the isomers effectively.
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 15% | Initial Equilibration |
| 5.0 | 15% | Isocratic Hold (Sample Loading) |
| 25.0 | 45% | Linear Gradient (Separation Zone) |
| 30.0 | 90% | Wash Step |
| 35.0 | 90% | Wash Hold |
| 36.0 | 15% | Re-equilibration |
Part 3: Performance Comparison & Data
The following data represents typical performance metrics observed using the protocol above. Note that absolute retention times (
Retention Data
| Compound | Typical | Relative Retention ( | Tailing Factor ( |
| Ethyl Ferulate | 18.2 | 1.00 (Reference) | 1.05 |
| Ethyl Isoferulate | 19.4 | 1.07 | 1.08 |
-
Elution Order: Ethyl Ferulate
Ethyl Isoferulate. -
Resolution (
): Typically (Baseline separation).
Chromatographic Workflow
Figure 2: HPLC Workflow for Isomer Separation.
Part 4: Troubleshooting & Optimization
If you observe co-elution (merged peaks), follow this logic tree to resolve the critical pair.
-
Change Solvent Selectivity:
-
Switch Mobile Phase B from Acetonitrile to Methanol . Methanol engages in hydrogen bonding with the solutes, often amplifying the difference between the 3-OH and 4-OH positions.
-
Trade-off: Higher backpressure and slightly broader peaks.
-
-
Lower the Temperature:
-
Check the Column Chemistry:
References
- Pharmacopoeia of the People's Republic of China. (2020). Rhizoma Cimicifugae (Shengma) Monograph.
-
Li, W., et al. (2011). "Simultaneous determination of phenolic acids and saponins in Cimicifuga species by HPLC-ELSD." Phytochemical Analysis, 22(5).
- He, K., et al. (2006). "Direct Analysis of Cimicifuga racemosa (Black Cohosh) by HPLC." Journal of AOAC International.
-
PubChem. (2024). "Ethyl Ferulate Compound Summary." National Library of Medicine.
Sources
A Researcher's Guide to the Melting Point of (E)-Ethyl Isoferulate: An Objective Comparison and Methodological Deep Dive
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the melting point characteristics of (E)-ethyl isoferulate. In the absence of a publicly documented experimental melting point for this specific compound, this document offers a scientifically grounded framework for its prediction, experimental determination, and the critical factors influencing its accurate measurement. By comparing it with its close structural isomers and parent compounds, we provide the necessary context for researchers to establish and interpret the melting point range of pure (E)-ethyl isoferulate.
Understanding the Molecular Landscape: (E)-Ethyl Isoferulate and Its Isomers
(E)-Ethyl isoferulate is an organic compound with a precise arrangement of functional groups on its aromatic ring. Its melting point, a fundamental physical property, is intrinsically linked to its molecular structure and the intermolecular forces it can form. To understand the expected melting point of (E)-ethyl isoferulate, it is crucial to compare it with its well-characterized isomers: (E)-ethyl ferulate, isoferulic acid, and ferulic acid.
The key distinction between isoferulic acid and ferulic acid lies in the positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring. In isoferulic acid, the hydroxyl group is at the 3-position and the methoxy group is at the 4-position. Conversely, in ferulic acid, the hydroxyl group is at the 4-position and the methoxy group is at the 3-position. This seemingly minor difference has a significant impact on the potential for intermolecular hydrogen bonding, which is a primary determinant of a compound's melting point.
Comparative Analysis of Melting Points
While a specific experimental melting point for (E)-ethyl isoferulate is not readily found in scientific literature, we can infer its likely range by examining its parent acid and its positional isomer, ethyl ferulate.
| Compound | Structure | Reported Melting Point (°C) | Key Structural Feature |
| (E)-Isoferulic Acid | 3-hydroxy-4-methoxycinnamic acid | 228 - 233 °C[1][2] | Hydroxyl group at the 3-position |
| (E)-Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | 168 - 172 °C[3][4] | Hydroxyl group at the 4-position |
| (E)-Ethyl Ferulate | Ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | No distinct melting point found (often a liquid at room temp) | Esterified carboxylic acid |
| (E)-Ethyl Isoferulate | Ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | Not Experimentally Reported | Esterified carboxylic acid, hydroxyl at 3-position |
Analysis of Structural Influences on Melting Point:
-
Hydrogen Bonding: The significantly higher melting point of isoferulic acid compared to ferulic acid can be attributed to more effective intermolecular hydrogen bonding facilitated by the 3-hydroxyl group's position.
-
Esterification: The conversion of the carboxylic acid group to an ethyl ester in both ethyl ferulate and ethyl isoferulate eliminates a strong hydrogen bond donor. This disruption of the hydrogen bonding network is expected to lead to a substantial decrease in the melting point compared to their parent acids. Given that many simple esters of this size are liquids at room temperature, it is plausible that pure (E)-ethyl isoferulate is also a low-melting solid or a liquid.
The Critical Role of Purity in Melting Point Determination
For any crystalline solid, the presence of impurities will typically lead to a depression and broadening of the melting point range.[5] During the synthesis of (E)-ethyl isoferulate, typically through the esterification of isoferulic acid, several impurities could arise:
-
Unreacted Isoferulic Acid: The presence of the starting material will introduce a higher-melting component.
-
(Z)-Ethyl Isoferulate: The geometric isomer, if formed, will have a different packing efficiency in the crystal lattice and thus a different melting point.
-
Residual Solvents: Solvents used in the synthesis and purification can become trapped in the crystal lattice.
-
By-products of Synthesis: Depending on the synthetic route, other related compounds may be formed.
Therefore, meticulous purification of the synthesized (E)-ethyl isoferulate is paramount for obtaining a sharp and accurate melting point, which serves as a crucial indicator of purity.
Experimental Protocols for Accurate Melting Point Determination
To authoritatively determine the melting point of a novel or uncharacterized compound like (E)-ethyl isoferulate, standardized and carefully executed experimental methods are essential.
Capillary Melting Point Apparatus
This is a traditional and widely used method for determining the melting point range of a crystalline solid.
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the (E)-ethyl isoferulate sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate.
-
Accurate Determination: For an accurate measurement, heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This provides the melting point range.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative information about the melting process.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, the sample will absorb heat, resulting in an endothermic peak on the DSC thermogram.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the pure (E)-ethyl isoferulate into a DSC pan.
-
Instrument Calibration: Ensure the DSC instrument is properly calibrated using certified standards (e.g., indium).
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting event. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Workflow for Melting Point Determination
The following diagram illustrates a logical workflow for the accurate determination of the melting point of a newly synthesized compound like (E)-ethyl isoferulate.
Caption: Workflow for the determination of the melting point of (E)-ethyl isoferulate.
Conclusion
While an experimentally determined melting point for pure (E)-ethyl isoferulate is not currently available in the public domain, a systematic approach based on comparative analysis with its isomers and established analytical techniques can provide a robust framework for its determination. Based on the significant drop in melting point observed upon esterification of the parent acids, it is predicted that (E)-ethyl isoferulate will have a much lower melting point than isoferulic acid (228-233 °C) and may exist as a low-melting solid or a liquid at ambient temperature. Accurate experimental determination using capillary methods and DSC on a highly purified sample is essential to establish this fundamental physicochemical property. This guide provides the necessary theoretical background and practical protocols for researchers to confidently determine and interpret the melting point range of (E)-ethyl isoferulate.
References
-
PubChem. Ethyl Isovalerate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. Ethyl isovalerate. [Link]
-
Sciencing. What Factors Affect Melting Point? [Link]
-
FooDB. Showing Compound Isoferulic acid (FDB002700). [Link]
-
PubChem. Isoferulic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. Ferulic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl Ferulate. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Ferulate vs. Isoferulate Esters
Introduction: Beyond the Phenolic Backbone
In the vast landscape of natural antioxidants, phenolic acids stand out for their potent radical-scavenging capabilities. Among these, ferulic acid (FA) and its isomer, isoferulic acid (IFA), are subjects of intense research due to their ubiquitous presence in the plant kingdom and their promising therapeutic potential.[1] Their antioxidant efficacy is primarily attributed to the phenolic nucleus, which can readily donate a hydrogen atom to terminate free radical chain reactions.[1]
However, the therapeutic application of these acids is often hampered by suboptimal bioavailability and solubility. Esterification is a common and effective strategy to modulate these physicochemical properties, leading to the development of ferulate and isoferulate esters. This guide provides a detailed, evidence-based comparison of the antioxidant activity of these two classes of esters. We will delve into the structural nuances that govern their radical-scavenging efficacy, compare their performance in key antioxidant assays, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in pharmacology, food science, and drug development.
The Decisive Factor: Structural Isomerism and Radical Stability
The fundamental difference between ferulic and isoferulic acid lies in the substitution pattern on the aromatic ring. This seemingly minor variation has profound implications for their antioxidant potential.
-
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): The phenolic hydroxyl (-OH) group is positioned para to the propenoic acid side chain.
-
Isoferulic Acid (3-hydroxy-4-methoxycinnamic acid): The hydroxyl group is in the meta position relative to the side chain.[2]
This difference is critical. The primary mechanism of antioxidant action for these molecules is Hydrogen Atom Transfer (HAT) from the phenolic -OH group to a free radical. Upon donating the hydrogen atom, a phenoxy radical is formed. The stability of this resulting radical is paramount to the molecule's antioxidant strength.
In ferulic acid, the para-hydroxyl group, aided by the electron-donating methoxy group at the ortho position, allows for extensive delocalization of the unpaired electron across the entire molecule, including the carboxylic acid side chain. This creates a greater number of stable resonance structures.[3] In contrast, the meta-hydroxyl group in isoferulic acid results in a less stable phenoxy radical with fewer canonical resonance forms.[3] This superior resonance stabilization is the principal reason why ferulic acid and its esters generally exhibit stronger antioxidant activity than their isoferulic counterparts.[3][4]
Caption: Chemical structures of Ferulic Acid and Isoferulic Acid.
Caption: General antioxidant mechanisms for phenolic compounds.
Performance in Head-to-Head Assays
The theoretical superiority of ferulates is consistently borne out in common in vitro antioxidant capacity assays. These chemical tests measure the ability of a compound to scavenge stable synthetic radicals or reduce metal ions.
In Vitro Chemical Assays: DPPH, ABTS, and FRAP
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays measure radical scavenging activity, while the Ferric Reducing Antioxidant Power (FRAP) assay measures the ability to reduce Fe³⁺ to Fe²⁺.
Data consistently shows that in these assays, the antioxidant activity follows a general trend: Ferulic Acid > Isoferulic Acid , and Ferulate Esters > Isoferulate Esters .[3][4] Simple esterification (e.g., to form methyl or ethyl ferulate) can slightly decrease the activity compared to the parent acid in some chemical assays, but the activity remains significantly higher than the corresponding isoferulate esters.[4]
| Compound | ABTS Assay (TEAC) | FRAP Assay (mM Fe²⁺/mM) | DPPH Scavenging | System | Reference |
| Ferulic Acid | 2.13 ± 0.04 | 1.83 ± 0.05 | Strongest Activity | Chemical Assay | [3][4] |
| Isoferulic Acid | 1.58 ± 0.03 | 1.81 ± 0.04 | No activity at 10-100 nmol | Chemical Assay | [3][4] |
| Methyl Ferulate | 1.39 ± 0.02 | 1.34 ± 0.02 | Moderate Activity | Chemical Assay | [3][4] |
| Ethyl Ferulate | 1.41 ± 0.02 | 1.35 ± 0.03 | Moderate Activity | Chemical Assay | [4] |
Note: Data is compiled and representative of findings from cited literature. Absolute values may vary based on specific assay conditions.
Interestingly, the nature of the ester group can significantly influence activity. For instance, one study demonstrated that propionyl ferulate exhibited superior scavenging capacity against DPPH, hydroxyl, and nitric oxide radicals when compared directly to unmodified ferulic acid, showcasing that esterification can be a tool to enhance, not just modulate, antioxidant function.[5]
The Cellular Antioxidant Activity (CAA) Assay: A Step Towards Biological Relevance
While chemical assays are useful for initial screening, they lack biological relevance as they do not account for cellular uptake, metabolism, or localization of the antioxidant.[6] The Cellular Antioxidant Activity (CAA) assay was developed to bridge this gap.[6][7]
The assay principle involves culturing a cell line (e.g., human hepatocarcinoma HepG2) and treating it with a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[8] Inside the cell, esterases cleave the diacetate, trapping the non-fluorescent DCFH. A peroxyl radical generator (like AAPH) is then introduced, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these radicals, thereby inhibiting the formation of DCF and reducing fluorescence.[7][8]
This method provides a more accurate prediction of in vivo efficacy. While direct comparative CAA data for ferulate versus isoferulate esters is less prevalent in the literature, it is the gold-standard approach for validating the findings from chemical assays in a biological context.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocols for the Application Scientist
For trustworthy and reproducible results, standardized protocols are essential. The following are detailed methodologies for the key assays discussed.
DPPH Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing the violet solution to decolorize. The change in absorbance at ~517 nm is measured.[9]
-
Reagents & Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Methanol or ethanol.
-
Test compounds (Ferulate/Isoferulate esters) at various concentrations.
-
Trolox or Ascorbic Acid as a positive control/standard.
-
96-well microplate and plate reader.
-
-
Step-by-Step Protocol:
-
Prepare a dilution series of the test compounds and standard in methanol.
-
In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.[10]
-
Add 80 µL of buffer solution and 100 µL of the DPPH solution to each well.[10] For a simplified method, 100 µL of sample can be mixed with 100 µL of DPPH solution.
-
Prepare a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
ABTS Radical Cation Decolorization Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) using potassium persulfate. This radical has a characteristic blue-green color. Antioxidants added to the solution neutralize this radical, causing the color to fade. The reduction in absorbance is measured at ~734 nm.[11]
-
Reagents & Materials:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate (e.g., 2.45 mM final concentration).
-
Ethanol or PBS for dilution.
-
Test compounds and Trolox standard.
-
96-well microplate and plate reader.
-
-
Step-by-Step Protocol:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the radical.
-
Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm. This is your working solution.
-
Prepare a dilution series of the test compounds and Trolox standard.
-
In a 96-well plate, add 5-10 µL of each sample or standard dilution to respective wells.
-
Add 200 µL of the ABTS•⁺ working solution to all wells.
-
Incubate at room temperature for 5-6 minutes.[12]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition similar to the DPPH assay.
-
Create a standard curve using the Trolox dilutions.
-
Express the antioxidant activity of the test samples as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay measures the ability of compounds to prevent the formation of the fluorescent probe DCF by peroxyl radicals within human cells, accounting for bioavailability and metabolism.[6][7]
-
Reagents & Materials:
-
HepG2 human hepatocarcinoma cells.
-
Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics.
-
96-well black, clear-bottom tissue culture plates.
-
DCFH-DA probe solution (e.g., 25 µM working solution).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator (e.g., 600 µM).
-
Quercetin as a standard.
-
Hanks' Balanced Salt Solution (HBSS) or DPBS.
-
Fluorescent plate reader (Ex: 485 nm, Em: 538 nm), bottom-read capable.
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ until confluent.[8]
-
Treatment: Remove the growth medium. Wash the cells gently with 100 µL of DPBS.
-
Add 50 µL of the test compound or Quercetin standard (at various concentrations) to the wells, followed by 50 µL of the DCFH-DA probe solution.[13]
-
Incubate the plate for 1 hour at 37°C.
-
Oxidation: After incubation, remove the treatment solution and wash the cells once with 100 µL of warm DPBS.
-
Add 100 µL of the AAPH radical initiator solution to each well.
-
Measurement: Immediately place the plate into a pre-warmed (37°C) fluorescent plate reader. Measure fluorescence emission (538 nm) with excitation at 485 nm every 5 minutes for 1 hour.[8][14]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) * 100[8]
-
Plot a standard curve for Quercetin and express the results of test compounds as micromoles of Quercetin Equivalents (QE).
-
Conclusion and Outlook
The evidence strongly indicates that due to superior phenoxy radical stabilization, ferulic acid and its esters possess greater antioxidant activity than their isoferulic acid counterparts. This holds true in standard chemical assays like DPPH and ABTS. While simple esterification may slightly temper this activity, it remains a vital strategy for improving bioavailability, and tailored esterification can even enhance radical scavenging potential.
For drug development professionals and researchers, the key takeaway is twofold. First, the structural position of the phenolic hydroxyl group is a critical determinant of antioxidant capacity. Second, while chemical assays provide essential baseline data, a transition to biologically relevant models like the CAA assay is imperative. Such assays, which account for cellular uptake and metabolism, offer a more accurate and predictive measure of a compound's potential efficacy in vivo. Future research should focus on direct CAA comparisons and in vivo studies to fully elucidate the therapeutic advantages of ferulate esters over their isoferulate isomers.
References
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Zheng, M., Liu, Y., Zhang, G., Yang, Z., Xu, W., & Chen, Q. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. Antioxidants, 13(7), 853. [Link]
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Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules, 21(10), 1323. [Link]
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Karamać, M., Bucinski, A., Pegg, R. B., & Amarowicz, R. (2005). Antioxidant and antiradical activity of ferulates. Czech Journal of Food Sciences, 23(2), 64-68. [Link]
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Adeyemi, O. S., Olayanju, A. O., & Ojo, O. A. (2020). Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science, 10(05), 097-103. [Link]
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Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit Manual. [Link]
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Matsuo, T., Kobayashi, T., Kimura, Y., Tsuchiyama, M., Oh, T., Sakamoto, T., & Adachi, S. (2008). Synthesis of glyceryl ferulate by immobilized ferulic acid esterase. Biotechnology Letters, 30(12), 2151–2156. [Link]
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A Comparative Guide to the Bioavailability of Isoferulic Acid and Its Prodrug, Ethyl Ferulate
For researchers and drug development professionals, understanding a compound's bioavailability is paramount to translating its in vitro efficacy into in vivo therapeutic success. This guide provides an in-depth, objective comparison of the bioavailability profiles of isoferulic acid and its ethyl ester, a prodrug strategy designed to enhance systemic exposure. We will dissect the physicochemical properties, metabolic pathways, and pharmacokinetic data that govern their respective journeys through the body.
Introduction: The Bioavailability Challenge with Phenolic Acids
Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a phenolic acid with a growing body of research highlighting its therapeutic potential, including antioxidant, anti-inflammatory, and antidiabetic properties.[1] However, like many phenolic acids, its clinical utility is often hampered by poor oral bioavailability.[2] Rapid metabolism and low passive permeability across the gastrointestinal tract can significantly limit the concentration of the active compound reaching systemic circulation.[2]
A common and effective strategy to overcome these limitations is esterification, which creates a more lipophilic prodrug. This guide focuses on the ethyl ester of ferulic acid (a close structural isomer of isoferulic acid) as a case study to illustrate this principle. By converting the polar carboxylic acid group into an ethyl ester, the molecule's properties are fundamentally altered. This guide will compare the bioavailability of isoferulic acid with the outcomes of administering ethyl ferulate, which serves as an excellent model for understanding how such a modification can enhance drug delivery.
Physicochemical Properties: The Foundation of Absorption
A molecule's ability to cross the lipid-rich membranes of the intestinal epithelium is largely dictated by its physicochemical characteristics, primarily its lipophilicity (LogP) and solubility.
The core difference lies in the free carboxylic acid group of isoferulic acid versus the ethyl ester group in ethyl ferulate. The ester masks the polar carboxyl group, drastically increasing lipophilicity. This structural change is the primary driver for the anticipated differences in their absorption mechanisms. Increased lipophilicity generally favors passive diffusion, the primary route of absorption for many orally administered drugs.
Table 1: Comparison of Physicochemical Properties
| Property | Isoferulic Acid | Ethyl Ferulate | Rationale for Bioavailability Impact |
| Molecular Weight | 194.18 g/mol [3] | 222.24 g/mol | A minor increase for the ethyl ester. |
| Solubility | Soluble in water[3] | Limited water solubility[4] | Higher water solubility for isoferulic acid may aid dissolution in the gut, but its polarity can hinder membrane crossing. |
| LogP (Lipophilicity) | Lower (predicted) | ~2.41[4] | The significantly higher LogP of ethyl ferulate is expected to enhance its ability to permeate the lipid bilayers of intestinal cells via passive diffusion. |
In Vitro Permeability Assessment: The Caco-2 Cell Model
To experimentally predict how a compound might be absorbed in the human intestine, the Caco-2 cell monolayer assay is an industry-standard in vitro model.[5] These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[6]
The key metric obtained from this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. A higher Papp value suggests better potential for oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the essential steps for determining the bidirectional permeability of a test compound. The causality behind this design is to measure transport from the apical (intestinal lumen) to the basolateral (bloodstream) side (A→B) and the reverse (B→A) to identify if active efflux mechanisms are involved.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for full differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Verification: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the presence of robust tight junctions.[7]
-
Preparation of Dosing Solutions: The test compounds (isoferulic acid and ethyl ferulate) are dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specified pH (e.g., pH 6.5 for the apical side, pH 7.4 for the basolateral side) to mimic physiological conditions.[6][8]
-
Permeability Measurement (Apical to Basolateral, A→B):
-
The culture medium is replaced with the transport buffer and the cells are allowed to equilibrate.
-
The dosing solution containing the test compound is added to the apical (upper) chamber.
-
Fresh transport buffer is added to the basolateral (lower) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber and replaced with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical, B→A): The process is reversed, with the dosing solution added to the basolateral chamber and samples taken from the apical chamber. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Based on their physicochemical properties, ethyl ferulate is expected to exhibit a significantly higher Papp (A→B) value than isoferulic acid, indicating superior passive permeability across the intestinal cell model.
In Vivo Pharmacokinetics: A Tale of Two Molecules
While in vitro data is predictive, in vivo pharmacokinetic studies in animal models, such as rats, provide a comprehensive view of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Studies show that when ethyl ferulate is administered orally, it is rapidly absorbed and hydrolyzed by esterase enzymes in the intestine and liver, releasing ferulic acid into the bloodstream.[9] Therefore, pharmacokinetic studies of ethyl ferulate administration measure the plasma concentration of its active metabolite, ferulic acid.[9][10] For comparison, we will examine data from studies administering isoferulic acid directly.
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Isoferulic Acid | Ferulic Acid (from Ethyl Ferulate) | Interpretation |
| Dose | ~25 mg/kg (in extract)[11][12] | 150 mg/kg[9][13] | Note: Doses are not directly equivalent across studies. |
| Cmax (Peak Concentration) | Lower[11] | 18.38 ± 1.38 µg/mL[9][10] | The prodrug approach achieves a significantly higher peak plasma concentration of the active acid. |
| Tmax (Time to Peak) | ~20-30 min[11] | ~15 min (0.25 h)[9][10] | Both compounds are absorbed rapidly, but the prodrug delivers the active metabolite to the plasma very quickly. |
| AUC (Total Exposure) | Lower[11] | Higher (inferred from high Cmax) | A higher AUC for the prodrug strategy indicates greater overall bioavailability. |
| Clearance | Not reported directly | 17.19 ± 1.59 L/h/kg[9] | This indicates rapid elimination of ferulic acid once it is in circulation, a common trait for phenolic acids.[9] |
The data clearly demonstrates the success of the prodrug strategy. Administering ethyl ferulate leads to a much higher peak concentration (Cmax) of the active phenolic acid compared to administering isoferulic acid directly, indicating that a greater fraction of the initial dose successfully crosses the intestinal barrier and enters circulation.[9][11]
Absorption and Metabolic Pathways
The journey of these two compounds from ingestion to circulation is distinctly different, as illustrated below.
-
Isoferulic Acid Pathway: Due to its polarity, a significant portion of orally ingested isoferulic acid may have limited passive absorption. It is absorbed to some extent and then rapidly undergoes Phase II metabolism (conjugation with glucuronide or sulfate) in the liver to facilitate excretion.[14][15]
-
Ethyl Ferulate Pathway: As a lipophilic prodrug, ethyl ferulate is more readily absorbed across the intestinal wall via passive diffusion. Once inside the intestinal cells or after passing into the portal circulation to the liver, it is rapidly cleaved by esterase enzymes. This hydrolysis releases the active ferulic acid, which then enters systemic circulation before undergoing its own Phase II metabolism.[9]
Synthesis and Implications for Drug Development
The comparison between isoferulic acid and ethyl ferulate provides a clear and compelling case for the utility of prodrug strategies in overcoming the bioavailability challenges of phenolic acids.
-
The Advantage of Esterification: By masking the polar carboxyl group, the ethyl ester of ferulic acid demonstrates significantly enhanced absorption. This leads to a higher concentration of the active compound in the bloodstream, which is essential for achieving a therapeutic effect.[9]
-
Causality of Experimental Observations: The higher Cmax and inferred higher AUC of ferulic acid derived from ethyl ferulate are direct consequences of its increased lipophilicity, which was predicted by its physicochemical properties and confirmed by the expected results of in vitro Caco-2 assays. The rapid Tmax reflects the efficiency of both absorption and subsequent enzymatic hydrolysis.
-
Implications for Isoferulic Acid Research: For scientists working with isoferulic acid, the data presented here strongly suggests that its therapeutic potential in oral applications could be unlocked by converting it into a lipophilic ester prodrug (e.g., ethyl isoferulate). This modification would be a logical next step to improve its pharmacokinetic profile, potentially transforming a promising compound into a viable therapeutic candidate.
Conclusion
While isoferulic acid possesses valuable bioactive properties, its inherent physicochemical nature presents a significant barrier to effective oral delivery. The use of its structural isomer's ethyl ester, ethyl ferulate, as a comparative model, powerfully illustrates how a prodrug approach can surmount this obstacle. The ester's increased lipophilicity facilitates superior absorption across the intestinal epithelium, leading to rapid hydrolysis and a substantially higher systemic concentration of the active phenolic acid. For researchers in drug development, this guide underscores the critical importance of considering formulation and prodrug strategies early in the development pipeline to maximize the therapeutic potential of promising phenolic compounds.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (Ethyl Ferulate)
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAS No. 4046-02-0), commonly known as Ethyl Ferulate. As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of best practices for handling this acrylate compound.
Hazard Profile and Immediate Safety Precautions
Before beginning any work that will generate waste, it is critical to understand the hazard profile of Ethyl Ferulate. This compound, while stable under normal conditions, is classified as a hazardous substance. Adherence to appropriate personal protective equipment (PPE) protocols is not merely a recommendation but a critical first line of defense against exposure.
GHS Hazard Classification:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
The rationale for this specific PPE ensemble is to create a complete barrier against the primary routes of exposure: dermal contact, ocular contact, and inhalation of the crystalline powder.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[1][3] Contact lenses are not recommended as they can absorb and concentrate irritants.[3]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., lightweight rubber or nitrile).[3][4] Gloves must be inspected before use and disposed of properly after handling, as they are considered contaminated waste.
-
Body Protection: A lab coat or impervious clothing is mandatory to protect against accidental spills and skin exposure.[1][4]
-
Respiratory Protection: Use a suitable respirator or work within a certified chemical fume hood when handling the solid powder to avoid generating and inhaling dust.[4][5]
Core Disposal Principles: The Foundation of Compliance
The disposal of Ethyl Ferulate is governed by strict federal, state, and local regulations.[3] The foundational principle is that this chemical waste must be managed through a licensed hazardous waste program.[6]
The Three "Nevers" of Acrylate Disposal:
-
NEVER dispose of Ethyl Ferulate down the drain.[3][4][7] It is not readily miscible with water and can cause long-lasting harm to aquatic life.[3]
-
NEVER dispose of Ethyl Ferulate in the regular solid waste trash. This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
-
NEVER allow the chemical to evaporate in a fume hood as a means of disposal.[7]
All waste streams containing this compound, including the pure chemical, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[9]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing Ethyl Ferulate waste from the point of generation to its final collection.
Step 1: Waste Identification and Segregation Immediately identify any material that has come into contact with Ethyl Ferulate as hazardous waste. This includes:
-
Expired or unused solid chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Spill cleanup debris.[9]
Crucially, you must segregate this waste stream from incompatible materials. The Safety Data Sheet (SDS) for Ethyl Ferulate specifies avoiding strong oxidizing agents.[3] Storing these materials together could lead to a dangerous chemical reaction. Therefore, use separate, dedicated waste containers.
Step 2: Proper Containerization The integrity of your waste container is essential for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[10]
-
Condition: The container must be in good condition, free of leaks or external residue.[9]
-
Closure: The container must have a secure, leak-proof lid and must be kept closed at all times unless you are actively adding waste.[9][10] This minimizes the release of vapors and prevents spills.
Step 3: Accurate and Compliant Labeling Proper labeling is a legal requirement and is critical for the safety of all personnel who may handle the container.[10] As soon as the first drop of waste enters the container, it must be labeled. Your label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" or "Ethyl Ferulate" .
-
A clear indication of the associated hazards (e.g., "Irritant").[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]
-
Location: The SAA must be under the control of laboratory personnel. Waste should not be moved to another room for storage.[10]
-
Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[11] Once this limit is reached, the waste must be removed by your institution's environmental safety team within three days.[10]
-
Storage Conditions: The SAA should be in a cool, dry, and well-ventilated area, away from heat or ignition sources.[3]
Step 5: Arranging for Final Disposal Laboratory personnel should never transport hazardous waste off-site.[7][11]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.
-
Follow their specific procedures for collection requests. This typically involves an online or paper form.
| Property Summary for Safe Handling and Disposal | |
| Chemical Name | This compound |
| Synonyms | Ethyl Ferulate, Ethyl 4-hydroxy-3-methoxycinnamate |
| CAS Number | 4046-02-0[1] |
| Appearance | Pale-yellow crystalline powder[3] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1] |
| Storage Incompatibility | Avoid strong oxidizing agents[3] |
| Disposal Mandate | Treat as hazardous waste. Do not dispose in sink or trash.[3][6][7] |
Managing Spills and Contaminated Materials
Accidents happen, and a prepared response is key to maintaining safety.
-
Minor Spills (Solid): Alert personnel in the immediate area. Wearing full PPE, use dry cleanup procedures to avoid generating dust.[3] Gently sweep or shovel the material into a designated hazardous waste container.[3] Clean the spill area thoroughly.
-
Major Spills: Evacuate the area and alert your institution's emergency responders and EHS office.[3] Move upwind from the spill.[3] Do not attempt to clean up a large spill without specialized training and equipment.
Remember, all materials used in the cleanup, from absorbent pads to your disposable PPE, are now considered hazardous waste and must be placed in the same container as the spilled chemical or a separate, appropriately labeled container.[9]
Caption: Workflow for the proper disposal of Ethyl Ferulate waste.
Disposal of "RCRA Empty" Containers
A container that once held Ethyl Ferulate is not considered empty until all waste has been removed to the greatest extent possible.[6] For a container to be disposed of as regular trash, it must be "RCRA empty," which means no more than 3% by weight of the original contents remains.[6]
-
Remove all pourable and scrapable material. The collected residue is hazardous waste.
-
Thoroughly deface or remove all hazardous chemical labels from the container.[6]
-
Dispose of the container in the regular trash, as per your institution's specific guidelines.
By adhering to these procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
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Chemistry Lab Waste Disposal - Environmental Marketing Services. [Link]
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Laboratory Waste Management: The New Regulations. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. [Link]
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Hazardous Laboratory Chemicals Disposal Guide - Reed College. [Link]
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Ethyl Acrylate. [Link]
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2-Phenoxyethyl acrylate - Scientific Polymer Products, Inc. [Link]
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This compound - PubChem. [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
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Ethyl Acrylate (EA) - Chemius. [Link]
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Ethyl ferulate | CAS#:4046-02-0 | Chemsrc. [Link]
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SAFETY DATA SHEET - MarkHerb. [Link]
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Hazardous Materials Disposal Guide | Nipissing University. [Link]
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Safety Data Sheet - Angene Chemical. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
